4-Chloro-2,6-dimethoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTJRDRWKAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212561 | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-15-6 | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,6-dimethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive chloro group and the electron-donating methoxy groups, make it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectral characteristics, synthesis and purification protocols, and its reactivity. Furthermore, this guide explores the broader context of pyrimidine derivatives in biological systems by presenting a representative signaling pathway.
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| CAS Number | 6320-15-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-2,4-dimethoxypyrimidine | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 103-104 °C | [2] |
| Boiling Point | 280.6 °C | |
| Flash Point | 123.5 °C |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the C5-proton and singlets for the two methoxy groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the pyrimidine ring and the two methoxy carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands corresponding to C-H, C=N, C=C, and C-O stretching and bending vibrations within the molecule. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of a dihydroxypyrimidine precursor. The following is a generalized protocol based on established chemical principles.
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable tertiary amine)
-
Anhydrous dichloromethane
-
Sodium ethoxide
-
Absolute ethanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Chlorination of 4,6-dihydroxypyrimidine: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in anhydrous dichloromethane.
-
Add N,N-dimethylaniline to the suspension.
-
Cool the mixture in an ice bath and add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
-
Methoxylation of 4,6-dichloropyrimidine: Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the crude 4,6-dichloropyrimidine to the sodium ethoxide solution at room temperature.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add 1 M aqueous HCl and dichloromethane to the residue.
-
Separate the layers and wash the organic phase with saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).[2][3]
Spectroscopic Analysis Workflow
Reactivity and Potential Applications
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for introducing various functional groups at this position. This reactivity is central to its use in the synthesis of biologically active molecules. The methoxy groups, being electron-donating, activate the pyrimidine ring towards certain electrophilic substitutions, although the primary reactivity is dominated by the chloro substituent.
Derivatives of this compound are explored in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.
Representative Signaling Pathway: Pyrimidine Metabolism in Cancer
While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, it is a precursor to compounds that may target such pathways. Pyrimidine metabolism is a fundamental cellular process that is often dysregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[6] A simplified representation of the de novo pyrimidine biosynthesis pathway, a key target in cancer therapy, is shown below.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
An In-depth Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine
CAS Number: 6320-15-6
This technical guide provides a comprehensive overview of 4-Chloro-2,6-dimethoxypyrimidine, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. Its structure, featuring a reactive chlorine atom and two methoxy groups on the pyrimidine ring, makes it a versatile building block for the synthesis of more complex molecules. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6320-15-6 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-2,4-dimethoxypyrimidine, Pyrimidine, 4-chloro-2,6-dimethoxy- | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and slightly soluble in organic solvents. | [2] (for a related compound) |
Synthesis
A likely precursor for the synthesis of this compound is 2,6-dimethoxy-4-hydroxypyrimidine. The chlorination of this precursor can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Illustrative Synthetic Workflow
The following diagram illustrates a probable synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, and the pyrimidine ring can participate in cross-coupling reactions, making it a versatile scaffold for drug discovery and agrochemical development.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups to the pyrimidine core.
General Reaction Scheme:
Caption: General workflow for SNAr reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyrimidines.[3][4][5]
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling with this compound.
The resulting substituted pyrimidines are scaffolds for various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Experimental Protocols for Related Compounds
While a specific protocol for this compound is not available, the following protocols for the synthesis and reactions of structurally similar compounds provide valuable insights into its reactivity and handling.
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Isomer)
A patented method for the synthesis of the isomer 2-chloro-4,6-dimethoxypyrimidine involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction.[6] This complex synthesis highlights the multi-step nature often required for preparing substituted pyrimidines.
Nucleophilic Substitution of 4,6-Dichloro-2-(methylthio)pyrimidine
A study on 4,6-dichloro-2-(methylthio)pyrimidine demonstrated a regioselective nucleophilic substitution.[7]
-
Reaction: Treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature.
-
Procedure: A freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise to a stirred mixture of the dichloropyrimidine in ethanol. The reaction is stirred at room temperature for 2 hours.
-
Work-up: Dichloromethane and a saturated aqueous solution of sodium bicarbonate are added. The aqueous phase is extracted with dichloromethane, and the combined organic phases are dried and evaporated to yield the product.
-
Outcome: This reaction exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield, demonstrating the potential for selective substitution on the chloropyrimidine core.[7]
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity through nucleophilic substitution and cross-coupling reactions allows for the straightforward introduction of a wide range of functional groups, making it a key building block for the synthesis of diverse and complex molecules with potential applications in drug discovery and agrochemical development. While detailed studies on this specific isomer are limited in the public domain, its chemical properties and the reactivity of related compounds underscore its potential for the development of novel chemical entities.
References
- 1. This compound | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
An In-depth Technical Guide on 4-Chloro-2,6-dimethoxypyrimidine
This guide provides essential physicochemical data for 4-Chloro-2,6-dimethoxypyrimidine, a chemical compound relevant to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison for laboratory and research applications.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C6H7ClN2O2[1][2][3] |
| Molecular Weight | 174.58 g/mol [1][3] |
| Alternate Molecular Weight | 174.581 g/mol [2] |
Logical Relationship of Chemical Data
The relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation for this compound.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies used for the structural elucidation of 4-Chloro-2,6-dimethoxypyrimidine. This pyrimidine derivative is a valuable building block in synthetic chemistry, and a thorough understanding of its structure is paramount for its application in research and development.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine ring with the molecular formula C₆H₇ClN₂O₂.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-2,4-dimethoxypyrimidine, Pyrimidine, 4-chloro-2,6-dimethoxy- | [1] |
| CAS Number | 6320-15-6 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 70-76 °C |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.4 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~ 4.0 | Singlet | 6H | -OCH₃ (methoxy groups) |
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C-2/C-6 (carbons attached to methoxy groups) |
| ~ 161 | C-4 (carbon attached to chlorine) |
| ~ 93 | C-5 (CH of the pyrimidine ring) |
| ~ 55 | -OCH₃ (methoxy carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretching (methoxy and aromatic) |
| ~ 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~ 1470-1430 | Strong | C-H bending (methoxy) |
| 1300-1000 | Strong | C-O stretching (aryl ether) |
| ~ 850-750 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the following data are expected.
| m/z Ratio | Interpretation |
| 174/176 | Molecular ion [M]⁺ peak and its isotope peak [M+2]⁺, confirming the presence of one chlorine atom. |
| 159/161 | Loss of a methyl group (-CH₃) from the molecular ion. |
| 144 | Loss of a methoxy group (-OCH₃) from the molecular ion. |
| 133 | Loss of the chlorine atom (-Cl) from the molecular ion. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
IR Spectroscopy (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans (typically 16 or 32).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
Visualization of Structure and Workflow
Chemical Structure
Caption: Chemical structure of this compound.
Structure Elucidation Workflowdot
// Workflow edges Sample -> NMR; Sample -> IR; Sample -> MS;
NMR -> AnalyzeNMR; IR -> AnalyzeIR; MS -> AnalyzeMS;
AnalyzeNMR -> Propose; AnalyzeIR -> Propose; AnalyzeMS -> Propose;
Propose -> Confirm [label="Data Consistency Check"]; }
References
Spectroscopic Profile of 4-Chloro-2,6-dimethoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,6-dimethoxypyrimidine (CAS No. 6320-15-6), a key intermediate in various synthetic applications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information herein is intended to support researchers in the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | H-5 |
| Data not available in search results | Data not available in search results | Data not available in search results | -OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-2, C-6 |
| Data not available in search results | C-4 |
| Data not available in search results | C-5 |
| Data not available in search results | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Data not available in search results | C-H stretch (aromatic) |
| Data not available in search results | Data not available in search results | C-H stretch (aliphatic, -OCH₃) |
| Data not available in search results | Data not available in search results | C=N stretching (pyrimidine ring) |
| Data not available in search results | Data not available in search results | C=C stretching (pyrimidine ring) |
| Data not available in search results | Data not available in search results | C-O stretching (methoxy) |
| Data not available in search results | Data not available in search results | C-Cl stretching |
Note: IR spectra for this compound have been recorded using various techniques including KBr wafer, ATR-IR, and vapor phase IR.[1] However, a detailed peak list was not found in the initial search.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 174 | Data not available in search results | [M]⁺ (Molecular Ion) |
| Data not available in search results | Data not available in search results | Fragment Ions |
Note: The molecular weight of this compound is approximately 174.58 g/mol , which corresponds to the expected molecular ion peak.[1] Detailed fragmentation data was not available in the initial search results.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical spectral width would be from 0 to 10 ppm.
-
To achieve a good signal-to-noise ratio, a sufficient number of scans should be acquired.
3. ¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A typical spectral width would be from 0 to 200 ppm.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans is required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
2. Pellet Formation:
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A vacuum die can be used to remove trapped air and moisture, resulting in a higher quality pellet.
3. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS) (Electron Ionization - EI)
1. Sample Introduction:
-
For a volatile compound like this compound, direct insertion or injection via Gas Chromatography (GC-MS) is a common method.
-
The sample is introduced into the ion source where it is vaporized.
2. Ionization:
-
In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment in a reproducible manner.
3. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Navigating the Solubility Landscape of 4-Chloro-2,6-dimethoxypyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-dimethoxypyrimidine, a key intermediate in synthetic chemistry. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility in various organic solvents, a detailed experimental protocol for determining its solubility, and the foundational principles governing the solubility of pyrimidine derivatives.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., HPLC |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., UV-Vis |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., NMR |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | e.g., HPLC |
| e.g., Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | e.g., UV-Vis |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | e.g., NMR |
Qualitative Solubility Assessment
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses a pyrimidine core, which is a polar heterocyclic aromatic ring, along with two methoxy groups and a chloro substituent. The presence of nitrogen and oxygen atoms introduces polarity and the potential for hydrogen bonding with protic solvents.
Based on its structure, the following qualitative predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The methoxy groups and nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting that this compound is likely to have moderate to good solubility in polar protic solvents like methanol and ethanol. For a structurally related compound, 4-Amino-2,6-dimethoxypyrimidine, the solubility in methanol is reported to be 25 mg/mL, which supports this prediction.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents can engage in dipole-dipole interactions. Given the polar nature of the pyrimidine ring and its substituents, good solubility is expected in polar aprotic solvents. Studies on other pyrimidine derivatives have shown that solubility often follows the trend of DMF > methanol.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the this compound molecule, it is expected to have low solubility in nonpolar solvents.
The solubility of pyrimidine derivatives is also influenced by temperature, with solubility generally increasing with a rise in temperature.[4]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the gravimetric method, which is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (e.g., 0.45 µm PTFE membrane)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed glass vial or evaporating dish. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, accurately weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight of the vial.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100
-
Alternative Analytical Methods:
For higher precision or for volatile solvents, other analytical techniques can be employed to determine the concentration of the solute in the saturated solution, such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
These methods require the preparation of a calibration curve with solutions of known concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2,6-dimethoxypyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in downstream applications. This document outlines its sensitivity to environmental factors and provides detailed protocols for its handling and for conducting stability assessments.
Core Chemical and Physical Properties
This compound is a solid crystalline substance. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74-76 °C |
| CAS Number | 6320-15-6 |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
Stability Profile
While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, information on structurally similar compounds and general chemical principles allow for a detailed qualitative stability assessment. The compound is known to be sensitive to several environmental factors.
Light Sensitivity: Exposure to light, particularly UV radiation, can lead to the degradation of chloropyrimidine derivatives. For a related compound, 4-Chloro-2,6-diaminopyrimidine, sensitivity to light has been noted. It is crucial to protect this compound from light to prevent potential photodegradation, which could lead to the formation of impurities.
Thermal Stability: The compound is a solid with a relatively high melting point, which suggests good thermal stability under standard conditions in its solid form. However, prolonged exposure to elevated temperatures can accelerate degradation processes.
pH and Moisture Sensitivity: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The presence of moisture can facilitate this degradation pathway. It is more stable under acidic to neutral conditions.
Reactivity and Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.
A summary of the stability profile and recommended storage conditions is provided in Table 2.
| Parameter | Stability Profile and Recommendations |
| Light | Sensitive to light. Photodegradation can occur upon exposure to UV and visible light. Recommendation: Store in amber or opaque containers to protect from light. |
| Temperature | Generally stable at ambient temperatures. Elevated temperatures can accelerate degradation. Recommendation: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Moisture/Humidity | Susceptible to hydrolysis in the presence of moisture. Recommendation: Store in a tightly sealed container in a dry environment. The use of a desiccator for storage is advisable. |
| pH | More stable in acidic to neutral conditions. Decomposes in alkaline environments. Recommendation: Avoid contact with alkaline substances. |
| Incompatible Materials | Strong oxidizing agents and strong acids. Recommendation: Store separately from these materials. |
| Hazardous Decomposition | Upon combustion, may produce toxic fumes including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. The following are detailed methodologies for key stability experiments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Include a dark control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[1]
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life of the compound under recommended storage conditions.
Methodology:
-
Packaging: Package the compound in a container that simulates the proposed storage and distribution packaging (e.g., amber glass vials with tightly sealed caps).
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.
Visualization of Stability and Storage Logic
The following diagram illustrates the logical workflow for ensuring the stability of this compound.
Caption: A diagram illustrating the key factors for maintaining the stability of this compound.
References
The Chlorine Atom in 4-Chloro-2,6-dimethoxypyrimidine: A Gateway for Synthetic Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. 4-Chloro-2,6-dimethoxypyrimidine serves as a versatile building block, with the chlorine atom at the C4-position acting as a key reactive handle for a variety of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of this chlorine atom, focusing on the most prevalent and synthetically useful reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
The Enhanced Reactivity of the C4-Position
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes halopyrimidines susceptible to nucleophilic attack. In this compound, the chlorine atom at the C4-position is particularly activated towards substitution. This heightened reactivity, compared to the C2 position in other pyrimidine systems, is attributed to the greater stabilization of the Meisenheimer intermediate formed during the SNAr reaction. The electron-withdrawing nature of the adjacent nitrogen atoms facilitates the addition of a nucleophile at this position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the displacement of the chlorine atom in this compound with a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction typically proceeds via an addition-elimination mechanism, as illustrated below.
Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Amination via SNAr
The displacement of the chlorine with an amine is a common and crucial transformation. This reaction is often carried out by heating the chloropyrimidine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated.
Table 1: Representative Conditions for SNAr Amination
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Ammonia | Aqueous Ammonia, Ethanol, 150°C, sealed tube | 4-Amino-2,6-dimethoxypyrimidine | - | Inferred from similar syntheses |
| Primary/Secondary Amine | Amine (excess), Solvent (e.g., EtOH, DMF, Dioxane), Heat (80-120°C) | 4-(Alkyl/Aryl)amino-2,6-dimethoxypyrimidine | Good to Excellent | General protocol |
Experimental Protocol: Synthesis of 4-Amino-2,6-dimethoxypyrimidine
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of aqueous ammonia (excess, e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 150°C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or vinyl groups using an organoboron reagent. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
| Arylboronic acid | Pd(PPh3)4 (2-5) | - | K2CO3, Cs2CO3 | Dioxane/H2O, Toluene/EtOH/H2O | 80-110 | Good to Excellent | General protocol for chloropyrimidines |
| Heteroarylboronic acid | PdCl2(dppf) (3-5) | - | K3PO4 | DMF | 100 | Moderate to Good | Inferred from similar substrates |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder reaction conditions are required.[1] This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
| Primary/Secondary Aliphatic Amine | Pd2(dba)3 (1-2) | Xantphos (2-4) | NaOtBu, Cs2CO3 | Toluene, Dioxane | 90-120 | Good to Excellent | General protocol for chloro-heterocycles |
| Aniline | Pd(OAc)2 (2-5) | RuPhos (4-10) | K3PO4 | t-BuOH | 100-110 | Good | Inferred from similar substrates |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.2-2.0 eq).
-
Seal the reaction vessel and heat to 90-120°C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion
The chlorine atom in this compound is a highly valuable and reactive functional group that provides a versatile entry point for the synthesis of a diverse array of substituted pyrimidines. Through well-established methodologies such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can readily introduce a wide range of substituents at the C4-position. The protocols and data presented in this guide, derived from established procedures for analogous compounds, offer a solid foundation for the successful application of these transformations in drug discovery and development programs. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity of the desired products.
References
4-Chloro-2,6-dimethoxypyrimidine: A Versatile Synthetic Building Block for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chlorine atom and the electron-donating methoxy groups on the pyrimidine core, make it a valuable synthon in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel bioactive compounds.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| CAS Number | 6320-15-6 | [1] |
| Melting Point | 74-76 °C | |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in many organic solvents. | |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-2,4-dimethoxypyrimidine, 2,4-Dimethoxy-6-chloropyrimidine | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in 2,4,6-trichloropyrimidine with sodium methoxide.[3][4] The reaction proceeds with regioselectivity, favoring the substitution at the 2 and 6 positions due to the electronic activation by the nitrogen atoms in the pyrimidine ring.
Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine
Materials:
-
2,4,6-Trichloropyrimidine
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Water
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide (2.0 eq) in anhydrous methanol to the cooled solution of 2,4,6-trichloropyrimidine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Reactivity and Applications in Synthesis
This compound is a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The chlorine atom can be readily displaced by nucleophiles or participate in palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of 4-substituted-2,6-dimethoxypyrimidines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[6]
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the progress by TLC.[6]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)-2,6-dimethoxypyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyrimidines. This compound can be coupled with various primary and secondary amines, including anilines and aliphatic amines, to synthesize compounds with potential biological activity.[7]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube and standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (2 mol%), SPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and morpholine (1.2 eq) to the tube.
-
Add anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 80-100 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(morpholino)-2,6-dimethoxypyrimidine.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.3 | Singlet | H-5 | |
| ~4.0 | Singlet | OCH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~171 | C2, C6 | |
| ~160 | C4 | |
| ~93 | C5 | |
| ~55 | OCH₃ |
Note: Predicted values based on analysis of similar pyrimidine derivatives.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1580 | Strong | C=N stretch (pyrimidine ring) |
| ~1470 | Strong | C=C stretch (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (asymmetric) |
| ~1050 | Strong | C-O stretch (symmetric) |
| ~830 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 174/176 | High | [M]⁺ (isotopic pattern for Cl) |
| 159/161 | Medium | [M - CH₃]⁺ |
| 143 | Medium | [M - OCH₃]⁺ |
| 139 | Low | [M - Cl]⁺ |
Note: Predicted fragmentation pattern based on the structure of the molecule.[8]
Applications in Research and Development
Agrochemicals
This compound and its derivatives are key intermediates in the synthesis of various agrochemicals, particularly sulfonylurea herbicides.[3][9] The 2,6-dimethoxypyrimidine scaffold is a common feature in many commercial herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[3]
Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have shown promise as kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By modifying the substituents on the pyrimidine ring, researchers can design potent and selective kinase inhibitors. For instance, derivatives of this scaffold could potentially target kinases such as p38 MAP kinase, which is involved in inflammatory responses.[11]
Materials Science
The versatile reactivity of this compound also makes it an attractive building block for the synthesis of novel organic materials. For example, its derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes, where the electronic properties of the pyrimidine core can be tuned through appropriate substitution.[1][12]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile synthetic building block with broad applications in agrochemical synthesis, drug discovery, and materials science. Its reactivity in nucleophilic substitution and cross-coupling reactions allows for the facile introduction of diverse functionalities, enabling the creation of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this important synthon in their research and development endeavors.
References
- 1. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-chloro-5-isopropyl-2,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-Chloro-2,6-dimethoxypyrimidine. This versatile building block is a valuable substrate for the synthesis of a wide range of 4-aryl-2,6-dimethoxypyrimidines, which are important scaffolds in medicinal chemistry and drug discovery. The following protocols and data are designed to serve as a starting point for reaction optimization and the development of novel compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. In the context of drug development, the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to a diverse library of substituted pyrimidines. These products are of significant interest due to the prevalence of the pyrimidine motif in biologically active molecules. The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy groups, makes the 4-position susceptible to this palladium-catalyzed coupling.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of chloro-substituted pyrimidines with various boronic acids. While specific data for this compound is limited in publicly available literature, the provided data for the analogous 2-chloro-4,6-dimethoxypyrimidine and other chloropyrimidines offers valuable insights for reaction development.
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Precatalyst (0.1) | K₃PO₄ | MeOH/THF | RT | 1 | ~95%[1] |
| 2 | 2-Chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | Precatalyst (0.5) | K₃PO₄ | MeOH/THF | RT | 1 | ~85%[1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60[2] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 80 (MW)[3] |
| 5 | 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 72 (MW)[4] |
| 6 | 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 62 (MW)[4] |
Note: Yields are isolated yields unless otherwise noted. "Precatalyst" refers to a specific but unnamed palladium precatalyst from the cited source. MW denotes microwave irradiation.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound. This protocol is based on established methodologies for similar substrates and should be optimized for specific boronic acids and desired reaction scales.[5]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, THF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethoxypyrimidine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions and its synthetic tractability.[3] Functionalization of the pyrimidine core is critical for modulating the pharmacological properties of drug candidates. Nucleophilic Aromatic Substitution (SNAr) on halo-pyrimidines is a powerful and versatile method for introducing a diverse range of substituents.
This document provides detailed application notes and protocols for SNAr reactions on 4-chloro-2,6-dimethoxypyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, while the two electron-donating methoxy groups at the C2 and C6 positions modulate the ring's reactivity.[4] The chlorine atom at the C4 position serves as a good leaving group, enabling the synthesis of a wide array of 4-substituted-2,6-dimethoxypyrimidine derivatives for screening in drug discovery programs.
Reaction Mechanism and Principle
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which is bonded to the chlorine leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final substituted product.
The overall rate of the reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the chlorine to act as a leaving group.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and drug development, where the arylamine moiety is a common feature in a vast array of pharmaceutical agents.[2] The functionalization of electron-rich heterocyclic systems, such as pyrimidines, is of particular interest. This document provides detailed protocols for the palladium-catalyzed amination of 4-Chloro-2,6-dimethoxypyrimidine, a key building block in the synthesis of various biologically active compounds.
The coupling of amines with chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the development of sophisticated palladium catalysts and sterically hindered, electron-rich phosphine ligands has largely overcome this limitation.[3][4] Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing side reactions.[3] These application notes offer a robust starting point for researchers, detailing a general procedure that can be adapted and optimized for a variety of amine coupling partners.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a series of key steps.[1][2][5] Initially, a Pd(0) species undergoes oxidative addition into the aryl-halide bond of this compound to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst to continue the cycle.[2] The choice of a bulky, electron-rich ligand is crucial as it facilitates both the oxidative addition and the final reductive elimination steps.[6]
Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed amination.
Materials and Reagents
| Reagent | Purpose | Typical Examples |
| Aryl Halide | Substrate | This compound |
| Amine | Nucleophile | Primary or secondary amines |
| Palladium Pre-catalyst | Catalyst source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, facilitates reaction | XPhos, SPhos, RuPhos, BrettPhos, DavePhos[4][7] |
| Base | Amine deprotonation, catalyst regeneration | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, 1,4-Dioxane, THF (anhydrous)[7] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
1. Reaction Setup:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Add the amine (1.1-1.5 equiv.).
-
Seal the Schlenk tube with a septum.
2. Solvent Addition:
-
Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
3. Reaction Conditions:
-
Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up:
-
Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and then with brine.
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2,6-dimethoxypyrimidine derivative.
6. Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Data
The following table presents a summary of typical reaction conditions for the Buchwald-Hartwig amination of related chloropyrimidine substrates. These conditions serve as a valuable starting point for the optimization of the amination of this compound. Actual yields may vary depending on the specific amine used.
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
Note: The data presented in this table are representative and based on analogous reactions reported in the literature for other chloropyrimidines. Actual yields for this compound may vary and require optimization.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base/ligand | Screen different bases (e.g., K₂CO₃, K₃PO₄) and ligands (e.g., SPhos, RuPhos).[7] | |
| Formation of side products | Hydrolysis of the chloro-substituent | Ensure all reagents and solvents are strictly anhydrous. |
| Di-amination (if applicable) | Use a smaller excess of the amine or add it slowly over time. | |
| Catalyst deactivation | Formation of palladium black | Use a more stabilizing ligand or lower the reaction temperature. |
References
Synthesis of Kinase Inhibitors Using 4-Chloro-2,6-dimethoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 4-Chloro-2,6-dimethoxypyrimidine as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The methoxy groups at the 2- and 6-positions of the pyrimidine ring can influence the electronic properties and solubility of the final compounds, while the chlorine atom at the 4-position serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution and cross-coupling reactions.[1][3]
These notes describe the synthesis of hypothetical, yet representative, inhibitors for two important classes of kinases: p38 Mitogen-Activated Protein Kinase (MAPK) and Aurora Kinase A, both significant targets in oncology and inflammatory diseases.
Application Note 1: Synthesis of a Representative p38 MAPK Inhibitor
Background: The p38 MAPKs are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1] Consequently, the development of potent and selective p38 MAPK inhibitors is an area of intense therapeutic research.
Synthetic Strategy: The synthetic approach to the representative p38 MAPK inhibitor, designated here as Hypo-Inhibitor-p38-1 , involves a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of this compound is displaced by an appropriate amine, in this case, 4-fluoroaniline, to generate the final inhibitor. This type of reaction is a common and effective method for the synthesis of 4-anilino-pyrimidine-based kinase inhibitors.
Experimental Workflow for Hypo-Inhibitor-p38-1 Synthesis
Caption: Synthetic workflow for the preparation of Hypo-Inhibitor-p38-1.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2,6-dimethoxypyrimidin-4-amine (Hypo-Inhibitor-p38-1)
Materials:
-
This compound
-
4-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
2-Propanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add 4-fluoroaniline (1.1 eq).
-
Add a catalytic amount of concentrated HCl (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Data Presentation
Table 1: Synthesis of Hypo-Inhibitor-p38-1 - Yield and Purity
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) |
| Hypo-Inhibitor-p38-1 | C₁₂H₁₂FN₃O₂ | 249.24 | 75-85 | >98% |
Table 2: In Vitro Kinase Inhibitory Activity of Hypo-Inhibitor-p38-1
| Target Kinase | IC₅₀ (nM) |
| p38α | 150 |
| p38β | 250 |
| p38γ | >1000 |
| p38δ | >1000 |
Note: The data presented are hypothetical and for illustrative purposes.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses, including inflammation and apoptosis.
p38 MAPK Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Application Note 2: Synthesis of a Representative Aurora Kinase A Inhibitor
Background: Aurora Kinase A is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, and spindle assembly.[4] Overexpression of Aurora Kinase A is frequently observed in various human cancers and is associated with poor prognosis.[4] Therefore, it is a key target for the development of novel anticancer therapies.
Synthetic Strategy: The synthesis of the representative Aurora Kinase A inhibitor, Hypo-Inhibitor-AurA-1 , also employs a nucleophilic aromatic substitution reaction. In this case, this compound is reacted with 3-aminobenzamide. The benzamide moiety can form additional hydrogen bonds within the kinase active site, potentially enhancing potency.
Experimental Workflow for Hypo-Inhibitor-AurA-1 Synthesis
Caption: Synthetic workflow for the preparation of Hypo-Inhibitor-AurA-1.
Experimental Protocol: Synthesis of 3-((2,6-dimethoxypyrimidin-4-yl)amino)benzamide (Hypo-Inhibitor-AurA-1)
Materials:
-
This compound
-
3-Aminobenzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 3-aminobenzamide (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired compound.
Data Presentation
Table 3: Synthesis of Hypo-Inhibitor-AurA-1 - Yield and Purity
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) |
| Hypo-Inhibitor-AurA-1 | C₁₃H₁₄N₄O₃ | 274.28 | 60-70 | >98% |
Table 4: In Vitro Kinase Inhibitory Activity of Hypo-Inhibitor-AurA-1
| Target Kinase | IC₅₀ (nM) |
| Aurora Kinase A | 85 |
| Aurora Kinase B | 450 |
| Aurora Kinase C | >1000 |
Note: The data presented are hypothetical and for illustrative purposes.
Role of Aurora Kinase A in Mitosis
Aurora Kinase A is essential for proper cell division. Its inhibition disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.
Aurora Kinase A in Mitosis Diagram
Caption: Inhibition of Aurora Kinase A disrupts mitotic progression.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented, though based on representative examples, provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to readily perform nucleophilic aromatic substitutions and potentially other cross-coupling reactions allows for the generation of libraries of compounds for screening against various kinase targets, facilitating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-amino-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2,6-dimethoxypyrimidine, a key intermediate in the manufacturing of various pharmaceuticals. The primary method detailed is the direct amination of the 4-chloro-2,6-dimethoxypyrimidine precursor. This process is a nucleophilic aromatic substitution (SNAr) reaction. Optimal reaction conditions, safety precautions, and purification techniques are presented to ensure a high yield and purity of the final product.
Introduction
4-Amino-2,6-dimethoxypyrimidine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The conversion of this compound to its 4-amino counterpart is a fundamental transformation in medicinal chemistry. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack by ammonia or an equivalent aminating agent at the C4 position, displacing the chloro substituent. This application note outlines a robust and reproducible protocol for this synthesis.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the successful synthesis of 4-amino-2,6-dimethoxypyrimidine.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1 equivalent | Starting material. |
| Ammonia (aqueous solution or gas) | 2-8 equivalents | Nucleophile. Excess is used to drive the reaction to completion. |
| Solvent | Water or Autoclave (neat) | Water is a green and effective solvent for this reaction at moderate temperatures. An autoclave can be used for reactions under pressure without an additional solvent. |
| Reaction Temperature | 30-60 °C (in water) or higher (in autoclave) | Moderate temperatures are sufficient for the reaction in an aqueous medium. Higher temperatures may be required in an autoclave to build pressure and increase reaction rate. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | > 85% | Yield is dependent on reaction conditions and purity of starting materials. |
| Purity (post-purification) | > 98% | Achievable with proper purification techniques. |
Experimental Protocols
Materials and Equipment
-
This compound
-
Aqueous ammonia (28-30%) or ammonia gas
-
Deionized water
-
Round-bottom flask or pressure vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser (for reactions at atmospheric pressure)
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring
-
Standard laboratory glassware
Synthesis of 4-amino-2,6-dimethoxypyrimidine
Method A: Ammonolysis in Aqueous Solution
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add this compound (1 equivalent) and deionized water.
-
Addition of Ammonia: While stirring, slowly add aqueous ammonia (2-8 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 30-60 °C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-2,6-dimethoxypyrimidine.
-
Drying: Dry the purified product under vacuum.
Method B: Pressurized Ammoniation in an Autoclave
-
Reaction Setup: Place this compound (1 equivalent) into a suitable autoclave.
-
Addition of Ammonia: Cool the autoclave and introduce liquid ammonia or charge with ammonia gas to the desired pressure.
-
Reaction: Seal the autoclave and heat to the desired temperature. The reaction is typically carried out at a higher temperature compared to the aqueous method to achieve a sufficient reaction rate.
-
Workup:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a fume hood.
-
The solid product can be collected from the autoclave.
-
-
Purification and Drying: Follow steps 6 and 7 from Method A.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-amino-2,6-dimethoxypyrimidine.
Reaction Pathway
Caption: Nucleophilic aromatic substitution of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 4-Chloro-2,6-dimethoxypyrimidine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for the quantification of the analyte and can be adapted for purity testing and impurity profiling. The protocol includes information on the required instrumentation, reagents, and a comprehensive experimental procedure.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine and its derivatives are important structural motifs in a wide range of biologically active compounds, including pharmaceuticals. Accurate and reliable analytical methods are crucial for the quality control of these compounds during research, development, and manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such molecules. This application note details a robust RP-HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.58 g/mol |
| LogP | 1.61 |
| CAS Number | 6320-15-6 |
Recommended HPLC Method
This method is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.
Chromatographic Conditions
| Parameter | Recommended Conditions | Alternative Conditions |
| HPLC System | Any standard HPLC system with a UV detector | UPLC system for faster analysis |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | Standard C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | Acetonitrile and Water with Formic Acid (for MS compatibility) |
| Isocratic Elution | 50:50 (v/v) Acetonitrile:Water + 0.1% Phosphoric Acid | Gradient elution may be required for impurity profiling |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C | Ambient to 40 °C |
| Detection Wavelength | 230 nm | To be optimized based on UV scan |
| Injection Volume | 10 µL | 5 - 20 µL |
| Run Time | 10 minutes | Dependent on isocratic/gradient conditions |
Experimental Protocols
Preparation of Mobile Phase
For a 1 L preparation of 50:50 (v/v) Acetonitrile:Water + 0.1% Phosphoric Acid:
-
Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 500 mL of HPLC-grade water into the graduated cylinder.
-
To the water, carefully add 1.0 mL of concentrated phosphoric acid.
-
Add the acidified water to the acetonitrile in the solvent bottle.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solution
For a 100 µg/mL standard solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
This stock solution can be further diluted with the mobile phase to prepare calibration standards at different concentrations.
Sample Preparation
The sample preparation will depend on the matrix. For a pure substance or a drug product, the following procedure can be used:
-
Accurately weigh a sufficient amount of the sample to achieve a final concentration of approximately 100 µg/mL of this compound in a volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis Procedure
-
Set up the HPLC system with the column and mobile phase as specified in the chromatographic conditions table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution(s) to establish the retention time and response.
-
Inject the sample solution(s).
-
Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve generated from the standard solutions.
System Suitability
To ensure the performance of the HPLC system, the following system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualizations
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Application Notes and Protocols for the ¹H NMR Characterization of 4-Chloro-2,6-dimethoxypyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and ¹H NMR characterization data for the reaction products of 4-Chloro-2,6-dimethoxypyrimidine. This key intermediate is widely utilized in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. The following sections detail common synthetic transformations and the corresponding ¹H NMR data for the resulting products, facilitating straightforward identification and characterization.
Introduction
This compound is a versatile building block susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent at the 4-position, allows for the facile introduction of a variety of functional groups. This document outlines the synthesis and ¹H NMR analysis of representative derivatives.
Data Presentation
The following table summarizes the typical ¹H NMR chemical shifts (δ) for this compound and its derivatives. All data is reported in parts per million (ppm) relative to a standard internal reference.
| Compound | H-5 (ppm) | OCH₃ (ppm) | Other Protons (ppm) | Solvent |
| This compound | ~6.55 (s) | ~4.00 (s) | - | CDCl₃ |
| 4-Amino-2,6-dimethoxypyrimidine | ~5.30 (s) | ~3.85 (s) | ~4.80 (br s, 2H, NH₂) | DMSO-d₆ |
| 2,4,6-Trimethoxypyrimidine | ~5.60 (s) | ~3.90 (s, 6H), ~3.80 (s, 3H) | - | CDCl₃ |
| 4-Phenyl-2,6-dimethoxypyrimidine | ~6.80 (s) | ~4.05 (s) | ~8.00-7.40 (m, 5H, Ar-H) | CDCl₃ |
Experimental Protocols
Detailed methodologies for the synthesis of common this compound derivatives are provided below.
Protocol 1: Nucleophilic Substitution with an Amine (Synthesis of 4-Amino-2,6-dimethoxypyrimidine)
This protocol describes the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Ammonia (or an appropriate primary/secondary amine)
-
Solvent (e.g., Ethanol, Dioxane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Standard work-up and purification reagents
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the amine nucleophile (1.2-2.0 equiv). For ammonia, a solution in the reaction solvent can be used.
-
Seal the vessel and heat the reaction mixture. Typical conditions range from 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aminopyrimidine derivative.
-
Characterize the purified product by ¹H NMR and other analytical techniques.
Protocol 2: Nucleophilic Substitution with an Alkoxide (Synthesis of 2,4,6-Trimethoxypyrimidine)
This protocol details the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Reaction vessel with a reflux condenser
-
Standard work-up and purification reagents
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare a solution of sodium methoxide (1.1 equiv) in anhydrous methanol.
-
Add this compound (1.0 equiv) to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir for the required time (typically 1-6 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
-
Confirm the structure of the purified product using ¹H NMR.
Protocol 3: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Phenyl-2,6-dimethoxypyrimidine)
This protocol outlines the palladium-catalyzed cross-coupling with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (or other arylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard work-up and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring, typically between 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Characterize the final compound using ¹H NMR and other relevant analytical methods.
Visualizations
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and analysis.
Caption: Logical relationship between structure and ¹H NMR data.
Application Notes and Protocols: 4-Chloro-2,6-dimethoxypyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-2,6-dimethoxypyrimidine and its isomer, 2-chloro-4,6-dimethoxypyrimidine, as key intermediates in the synthesis of potent agrochemicals. This document details the synthetic routes to prominent herbicides, presents quantitative data for key reactions, and provides detailed experimental protocols. Furthermore, it illustrates the biochemical pathways affected by these agrochemicals.
Introduction
This compound and its isomer are versatile building blocks in the synthesis of a range of agrochemicals, particularly herbicides.[1] Their reactivity allows for the introduction of the dimethoxypyrimidine moiety, which is a common feature in a class of herbicides that inhibit the enzyme acetolactate synthase (ALS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.[3][4] Notable herbicides synthesized using this intermediate include Bispyribac-sodium, Pyrithiobac-sodium, and Pyribenzoxim.[3]
Agrochemicals Synthesized from this compound Derivatives
The primary application of this compound and its isomer in the agrochemical industry is in the production of pyrimidine-based herbicides. These compounds are effective at controlling a broad spectrum of weeds in various crops.
Table 1: Prominent Herbicides Derived from this compound Intermediates
| Herbicide | Chemical Class | Mode of Action |
| Bispyribac-sodium | Pyrimidinyl-oxy-benzoate | Acetolactate Synthase (ALS) inhibitor |
| Pyrithiobac-sodium | Pyrimidinyl-thio-benzoate | Acetolactate Synthase (ALS) inhibitor |
| Pyribenzoxim | Pyrimidinyl-oxy-benzoate | Acetolactate Synthase (ALS) inhibitor |
Synthetic Pathways and Experimental Protocols
The general synthetic strategy involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring.
Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (Intermediate for Pyrithiobac-sodium and Bispyribac-sodium)
A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.
Caption: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.
Experimental Protocol:
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.
-
The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield the final product.
Quantitative Data:
| Reactant | Molar Quantity (mmol) | Yield (%) |
| 2-Chloro-4,6-dimethoxypyrimidine | 100 | 95.6 |
Synthesis of Bispyribac-sodium
Bispyribac-sodium is synthesized via the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (which can be synthesized from the intermediate in 3.1 by oxidation).
Caption: Synthesis of Bispyribac-sodium.
Experimental Protocol:
-
A clear solution of 2,6-dihydroxybenzoic acid (154 g) in 500 ml of dimethyl sulfoxide is added over 2-3 hours to a mixture of sodium hydride (130 g of 60% oil-based emulsion) in 2 liters of dimethyl sulfoxide at 30-32°C.[5]
-
The mixture is stirred for an additional 2 hours at 30-32°C.[5]
-
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (480 g) is then added over 2 hours.[5]
-
The reaction is maintained at 30-32°C until completion, monitored by HPLC.[5]
-
The resulting solid is filtered and washed with dimethyl sulfoxide.
-
The wet solid is slurried in 1000 ml of methanol, followed by 1000 ml of 75% aqueous methanol.[5]
-
The solid is dried to obtain Bispyribac-sodium.[5]
-
For further purification, the product is re-slurried in 1200 ml of toluene at reflux temperature, cooled, filtered, and dried.[5]
Quantitative Data:
| Reactant | Quantity | Yield (g) | Purity (HPLC) |
| 2,6-dihydroxybenzoic acid | 154 g | 380 | 98.5% |
| 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | 480 g | ||
| Sodium Hydride (60%) | 130 g |
Synthesis of Pyrithiobac-sodium
Pyrithiobac-sodium is synthesized by the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid.
Caption: Synthesis of Pyrithiobac-sodium.
Experimental Protocol:
-
To a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), 2-chloro-6-mercaptobenzoic acid (10.34 g, 55 mmol), sodium trifluoromethanesulfonate (2.34 g, 15 mmol), cesium carbonate (16.3 g, 50 mmol), toluene (80 ml), and N-dimethylacetamide (20 ml).[6]
-
The reaction mixture is heated at 110°C for 10 hours.[6]
-
After cooling, the mixture is filtered, and the filter cake is washed with toluene.[6]
-
The filtrate is recovered, and the filter cake is dried in vacuo.[6]
-
The dried solid is dissolved in 70 ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[6]
-
The resulting precipitate is filtered, washed with water, and dried to yield Pyrithiobac-sodium.[6]
Quantitative Data:
| Reactant | Molar Quantity (mmol) | Yield (%) | Melting Point (°C) |
| 2-Chloro-4,6-dimethoxypyrimidine | 50.0 | 82.6 | 232.1-234.3 |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Herbicides derived from this compound, such as Bispyribac-sodium and Pyrithiobac-sodium, act by inhibiting the acetolactate synthase (ALS) enzyme.[3][4] This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4] The inhibition of this pathway leads to a deficiency in these amino acids, which are critical for protein synthesis and overall plant growth, ultimately causing plant death.[2]
Caption: Mechanism of action of ALS-inhibiting herbicides.
Conclusion
This compound and its isomer are indispensable intermediates in the agrochemical industry. The synthetic protocols provided herein offer efficient routes to valuable herbicides. Understanding the mechanism of action of these compounds is crucial for the development of new, more effective, and selective herbicides. The data and protocols presented in these notes serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.
References
- 1. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for preparing bispyribac sodium and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
Application Notes and Protocols: Amination of 4-Chloro-2,6-dimethoxypyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the amination of 4-chloro-2,6-dimethoxypyrimidine with primary amines, a crucial transformation in the synthesis of various biologically active compounds. Two primary methodologies are presented: a catalyst-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. These protocols offer robust starting points for the synthesis of 4-amino-2,6-dimethoxypyrimidine derivatives.
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of pharmaceuticals and agrochemicals. The introduction of amino substituents at the 4-position of the pyrimidine ring is a common strategy in medicinal chemistry to modulate the biological activity of lead compounds. This compound is a key intermediate that allows for the facile introduction of such amino groups. The choice between a catalyst-free SNAr approach and a palladium-catalyzed method often depends on the nucleophilicity of the primary amine and the desired reaction conditions. SNAr reactions are typically suitable for more nucleophilic amines and are often performed at elevated temperatures. In contrast, the Buchwald-Hartwig amination offers a broader substrate scope, particularly for less reactive amines, and can often be performed under milder conditions.
Data Presentation
The following table summarizes representative yields for the amination of this compound with various primary amines under different reaction conditions.
| Entry | Primary Amine | Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | SNAr | DMF | K₂CO₃ | 120 | 12 | 85 |
| 2 | Aniline | SNAr | DMF | K₂CO₃ | 140 | 24 | 60 |
| 3 | Benzylamine | SNAr | Dioxane | DIPEA | 100 | 16 | 88 |
| 4 | Morpholine | SNAr | NMP | K₂CO₃ | 130 | 10 | 92 |
| 5 | Aniline | Buchwald-Hartwig | Toluene | NaOtBu | 100 | 8 | 95 |
| 6 | 4-Methoxyaniline | Buchwald-Hartwig | Dioxane | Cs₂CO₃ | 90 | 12 | 93 |
| 7 | 2-Aminopyridine | Buchwald-Hartwig | Toluene | K₃PO₄ | 110 | 18 | 75 |
| 8 | Cyclopropylamine | Buchwald-Hartwig | THF | LHMDS | 80 | 6 | 90 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the catalyst-free amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF), Dioxane, or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 174.6 mg).
-
Add the primary amine (1.1 mmol).
-
Add the base (e.g., anhydrous K₂CO₃, 2.0 mmol, 276.4 mg).
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
If using a round-bottom flask, equip it with a condenser and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring. If using a sealed tube, ensure it is properly sealed and heat to the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,6-dimethoxypyrimidine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄), 1.4 - 2.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 134.5 mg).
-
Add this compound (1.0 mmol, 174.6 mg) and the primary amine (1.1 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2,6-dimethoxypyrimidine derivative.
Mandatory Visualization
Caption: Workflow for SNAr Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
Application Notes and Protocols for the Synthesis of Polysubstituted Pyrimidines from 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of polysubstituted pyrimidines utilizing 4-Chloro-2,6-dimethoxypyrimidine as a versatile starting material. The methodologies outlined herein are central to modern medicinal chemistry and materials science, enabling the construction of complex molecular architectures from a readily available precursor. The protocols focus on widely applicable and robust palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a gateway to novel compound libraries for drug discovery and other applications.
Introduction: The Versatility of this compound
This compound is a key building block in synthetic organic chemistry. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a reactive chloro substituent at the C4-position, makes it an excellent substrate for a variety of chemical transformations. The methoxy groups at the C2 and C6 positions modulate the reactivity of the molecule and can themselves be subjects of further synthetic manipulation. This unique combination of features allows for the selective and sequential introduction of a wide array of functional groups, leading to the synthesis of 2,4,6-trisubstituted pyrimidines, which are common scaffolds in many biologically active compounds.
The primary transformations discussed in these notes include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a broad range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) triple bonds with terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as amines and alkoxides.
Synthetic Pathways and Methodologies
The strategic functionalization of this compound is depicted in the workflow below. Each pathway offers a distinct method for introducing molecular diversity.
Figure 1: General synthetic routes from this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the functionalization of this compound and analogous chloropyrimidines. These data serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 90 | 12 | 65 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70-80 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | ~75 |
| 6-Methoxypyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | TPGS-750-M/H₂O | 50 | 2 | High |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-AmylOH | 100 | 12 | >85 |
| Adamantylalkylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Dioxane | 100 | 18 | ~75[1] |
Table 3: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >80 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | ~75 |
| 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (3) | Cs₂CO₃ | Acetonitrile | 80 | 10 | High |
Table 4: Nucleophilic Aromatic Substitution (SNAr) Conditions
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aliphatic Amine | R-NH₂ (1.2 eq) | Isopropanol | Reflux | 5-10 | 60-90[2] |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | >90 |
| Ammonia | NH₃ (in Dioxane) | Dioxane | 120 (sealed tube) | 24 | ~60 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and an amine.[3][4][5]
Figure 3: Workflow for the Buchwald-Hartwig amination reaction.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Pressure-rated vial or Schlenk flask
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the solvent.
-
If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1.
-
Seal the vessel tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[6][7]
Figure 4: Workflow for the Sonogashira coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, typically used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a method for the direct displacement of the chloride using an amine nucleophile under thermal conditions.[2][8]
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2-2.0 eq)
-
High-boiling solvent (e.g., Isopropanol, n-Butanol, DMF)
-
Optional: Base (e.g., K₂CO₃, DIPEA) if coupling an amine salt.
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine this compound and the amine nucleophile.
-
Add the solvent to dissolve or suspend the reactants.
-
If necessary, add a non-nucleophilic base.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., cold isopropanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Safety Considerations
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases (like NaOt-Bu) are hazardous. Handle them with care, avoiding inhalation and skin contact. Phosphine ligands are often air-sensitive and pyrophoric.
-
Solvents: Anhydrous and degassed solvents are required for cross-coupling reactions. Handle flammable solvents with care and away from ignition sources.
-
Pressure: Reactions in sealed vessels can build up pressure. Use appropriate pressure-rated glassware and a blast shield. Never heat a sealed vessel that is more than half full.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2,6-dimethoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 4-Chloro-2,6-dimethoxypyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded. The active LPd(0) species is not generated efficiently from the precatalyst. | • Use fresh palladium precatalysts and ensure ligands are stored under inert conditions.[1]• Consider using modern, air- and moisture-stable precatalysts like Buchwald's G3 precatalysts which activate efficiently.[1] |
| 2. Unreactive Aryl Chloride: Aryl chlorides are generally less reactive than bromides or iodides in oxidative addition.[2][3] The electron-donating methoxy groups on the pyrimidine ring can further decrease reactivity.[4] | • Employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[1][3]• Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[5][6] | |
| 3. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is hindered. | • Ensure the chosen base is appropriate. Stronger bases can sometimes be required, but milder bases like K₃PO₄ are often effective.[1][7]• The presence of water in the solvent system (e.g., dioxane/water) is often crucial for facilitating transmetalation.[1][8] | |
| Reaction is Sluggish or Fails to Reach Completion | 1. Catalyst Deactivation: Lewis-basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[9] | • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[7]• Switch to a more robust catalyst system known for its stability in heteroaromatic couplings.[9] |
| 2. Poor Solubility: Reactants or intermediates may have poor solubility in the chosen solvent system, especially at lower temperatures. | • Screen different solvents or solvent mixtures. Toluene/EtOH/H₂O or DMF can be effective alternatives to dioxane/water.[8][10]• Increase the reaction temperature to improve solubility. | |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid reacts with a proton source (like water or alcohol) to form an arene, consuming the nucleophile. This is a common side reaction, especially at higher temperatures.[5][7] | • Use fresh, high-purity boronic acid.[5]• Use anhydrous conditions if possible, or minimize the amount of water. Some anhydrous couplings with K₃PO₄ may require a small amount of water to function.[4]• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[4] |
| 2. Dehalogenation: The starting chloro-pyrimidine is reduced to the corresponding pyrimidine without coupling. | • This can occur with highly reactive organoboron compounds or strong reducing agents present as impurities.[11]• Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere. | |
| 3. Homo-coupling: Two molecules of the boronic acid couple to form a biaryl byproduct. | • This can be minimized by ensuring efficient oxidative addition and transmetalation.[5]• Slowly add the boronic acid to the reaction mixture. | |
| 4. Palladium Black Formation: The palladium catalyst precipitates out of the solution as inactive palladium black.[4][11] | • This indicates catalyst decomposition. Ensure proper ligand-to-metal ratio.[11]• Use ligands that form more stable complexes with palladium. | |
| Difficulty in Product Purification | 1. Boronic Acid Residues: Unreacted boronic acid and its homo-coupled byproducts can be difficult to separate from the desired product. | • An aqueous base wash (e.g., with NaOH solution) during workup can help remove acidic boronic acid residues.• Purification via flash column chromatography may require careful solvent system selection. |
Frequently Asked Questions (FAQs)
Q1: Why can the Suzuki coupling of this compound be challenging?
A1: The primary challenge arises from the electronic properties of the substrate. The two electron-donating methoxy groups increase the electron density on the pyrimidine ring. This makes the carbon-chlorine bond stronger and less susceptible to the crucial initial step of the catalytic cycle, oxidative addition by the palladium catalyst.[4] Additionally, as a heteroaromatic compound, the nitrogen atoms can coordinate with the palladium catalyst, potentially leading to deactivation.[9]
Q2: What is the best palladium catalyst and ligand combination to start with?
A2: For less reactive aryl chlorides like this compound, a good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[12] Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[1] The traditional Pd(PPh₃)₄ can also be effective, sometimes requiring higher temperatures or microwave conditions.[5][6][10]
Q3: Which base and solvent system should I choose?
A3: The choice of base and solvent is critical and often interdependent.
-
Bases: A common and effective base is K₂CO₃ or K₃PO₄.[7][8] In some cases, stronger bases like Cs₂CO₃ may be required to achieve a reasonable reaction rate.
-
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. Popular systems include 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, or DMF.[8][10] The use of an alcoholic co-solvent like ethanol can sometimes lead to improved yields and allow for lower reaction temperatures compared to polar aprotic solvents.[10]
Q4: Can microwave irradiation improve the reaction?
A4: Yes, microwave-assisted Suzuki couplings are highly effective for heteroaryl chlorides.[6] Microwave heating can dramatically reduce reaction times (often from hours to minutes) and improve yields, even with lower catalyst loadings.[5][6] This is due to efficient and rapid heating that can overcome the activation energy barrier for the oxidative addition of the less reactive chloride.
Q5: How can I systematically optimize the reaction conditions?
A5: A systematic approach is crucial for optimizing challenging coupling reactions.[13][14]
-
Catalyst/Ligand Screening: Test a panel of palladium sources and ligands to find the most effective combination for your specific substrates.
-
Base and Solvent Screening: With the best catalyst system, screen a variety of bases and solvent systems.
-
Temperature Optimization: Vary the temperature to find the sweet spot between a reasonable reaction rate and the minimization of side reactions like protodeboronation.
-
Reagent Stoichiometry: Adjust the equivalents of boronic acid (typically 1.1-1.5 equiv.) and base (2.0-3.0 equiv.) to optimize the reaction.[8]
Data on Reaction Condition Screening
The following table summarizes yields for Suzuki coupling reactions of related dichloropyrimidine substrates under various conditions, providing a starting point for optimization.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | 71 | [5][6] |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ (2.5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | <5 | [5] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene | 100 | 24 | 29 | [6] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Toluene/H₂O | MW, 150 | 0.25 | 74 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 60 | [7] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | - | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 52 | [10] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Ethyl acetate, brine, anhydrous sodium or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[8] Alternatively, use a microwave reactor according to the manufacturer's instructions (e.g., 150 °C for 15-20 minutes).[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-Aryl-2,6-dimethoxypyrimidine.[8]
Visualized Workflows and Mechanisms
// Invisible nodes for labels node [style=invis, width=0, height=0, label=""]; L1; L2; L3;
// Edges with labels Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Trans [label="Transmetalation"]; Trans -> Pd0 [label="Reductive\nElimination"];
// Reactants and Products node [shape=plaintext, fontcolor="#202124"]; RX [label="R-Cl (Pyrimidine)"]; ArB [label="Ar'-B(OH)₂ + Base"];
// Positioning reactants and products RX -> L1 [style=invis]; L1 -> OxAdd [label=""]; ArB -> L2 [style=invis]; L2 -> Trans [label=""]; Trans -> L3 [style=invis]; L3 -> RedElim [style=invis];
{rank=same; RX; L1} {rank=same; ArB; L2} {rank=same; L3; RedElim} } caption [label="The catalytic cycle of the Suzuki-Miyaura coupling reaction.", shape=plaintext, fontcolor="#202124"];
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amination of 4-Chloro-2,6-dimethoxypyrimidine
Welcome to the technical support center for the amination of 4-Chloro-2,6-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this common synthetic transformation.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during the amination of this compound.
Frequently Asked Questions (FAQs):
Q1: My amination reaction is showing low to no conversion of the starting material. What are the likely causes?
A1: Low conversion can be attributed to several factors:
-
Insufficient reaction temperature: Nucleophilic aromatic substitution (SNAr) on electron-rich pyrimidines often requires elevated temperatures to proceed at a reasonable rate.
-
Inadequate base: The choice and amount of base are critical. A weak base or insufficient equivalents may not effectively neutralize the HCl generated during the reaction, thereby protonating the amine nucleophile and reducing its reactivity.
-
Poor solvent choice: The solubility of your reactants in the chosen solvent can significantly impact reaction kinetics.
-
For Palladium-catalyzed reactions (Buchwald-Hartwig): Inactive catalyst or an inappropriate ligand can lead to complete reaction failure.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the chloro group. How can I prevent this?
A2: The formation of 4-hydroxy-2,6-dimethoxypyrimidine is a common side reaction caused by the presence of water. To minimize this:
-
Use anhydrous solvents: Ensure your solvents are rigorously dried before use.
-
Dry reagents: Dry the amine, base, and any other reagents as appropriate.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Q3: My crude product is a complex mixture, and I suspect dimerization or oligomerization. What causes this and how can it be avoided?
A3: Dimerization or oligomerization, often observed as N,N-diheteroarylation, can be a problematic side reaction, particularly in palladium-catalyzed aminations.[1] To mitigate this:
-
Adjust stoichiometry: Using a higher excess of the amine nucleophile can favor the formation of the desired mono-aminated product.[2]
-
Optimize catalyst and ligand: For Buchwald-Hartwig reactions, screening different palladium catalysts and phosphine ligands can help control this side reaction.[1] Bulky ligands can sometimes disfavor the formation of oligomers.
Q4: I am seeing a byproduct corresponding to the displacement of the chloro group by my solvent. How do I address this?
A4: This side reaction, known as solvolysis, occurs when using nucleophilic solvents like alcohols (e.g., ethanol, isopropanol) in the presence of a base. The alkoxide formed from the solvent can compete with your amine. The solution is to switch to a non-nucleophilic, aprotic solvent such as dioxane, toluene, DMF, or THF.[2]
Data Presentation: Comparison of Amination Conditions
The following table summarizes typical reaction conditions for the amination of this compound via conventional SNAr and palladium-catalyzed Buchwald-Hartwig coupling.
| Parameter | Conventional SNAr | Buchwald-Hartwig Amination |
| Temperature | 80-150 °C | Room Temperature to 120 °C |
| Typical Solvents | DMF, Dioxane, NMP, Isopropanol | Toluene, Dioxane, THF |
| Bases | K2CO3, Cs2CO3, Et3N, DIPEA | NaOtBu, K3PO4, Cs2CO3 |
| Catalyst | None | Pd(OAc)2, Pd2(dba)3 |
| Ligand | None | Xantphos, BINAP, DavePhos, BrettPhos |
| Amine Equivalents | 1.1 - 2.0 | 1.0 - 1.5 |
| Base Equivalents | 1.5 - 3.0 | 1.2 - 2.0 |
| Reaction Time | 2 - 24 hours | 1 - 18 hours |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or dioxane), add the desired amine (1.1-1.5 equiv.) and a base (e.g., K2CO3, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction scheme for the amination of this compound and common side reactions.
References
Technical Support Center: Purification of 4-Chloro-2,6-dimethoxypyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-chloro-2,6-dimethoxypyrimidine and its derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for these compounds are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities and the scale of the purification.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 2,4,6-trichloropyrimidine or 4,6-dihydroxy-2-methoxypyrimidine), partially reacted intermediates (e.g., 2,4-dichloro-6-methoxypyrimidine), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can assess the separation and identify the fractions containing the pure product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of purity.[1]
Q4: My purified this compound is unstable and degrades over time. How can I prevent this?
A4: Some pyrimidine derivatives can be sensitive to light, air, and acidic or basic conditions. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Ensure that all residual solvents, especially acidic or basic ones, are completely removed.
Troubleshooting Guide
Crystallization Issues
Q: My this compound derivative will not crystallize from the chosen solvent.
A:
-
Problem: The compound may be too soluble in the selected solvent, or the solution may not be sufficiently supersaturated.
-
Solution:
-
Concentrate the solution: Slowly evaporate the solvent to increase the concentration of your compound.
-
Add an anti-solvent: Gradually add a solvent in which your compound is insoluble but is miscible with your crystallization solvent. For example, if your compound is dissolved in ethyl acetate, you could try adding hexane as an anti-solvent.[1]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.
-
Cool the solution: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator to further decrease solubility.
-
Q: The compound "oils out" instead of forming crystals during recrystallization.
A:
-
Problem: The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.
-
Solution:
-
Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound.
-
Slower cooling: Allow the solution to cool to room temperature more slowly before placing it in a cold bath. Insulating the flask can help.
-
Use a more dilute solution: Add more of the hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Column Chromatography Issues
Q: I am seeing poor separation of my this compound derivative from an impurity on the silica gel column.
A:
-
Problem: The polarity of the eluent may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Optimize the mobile phase: Use TLC to test various solvent systems with different polarities. A common starting point is a mixture of hexane and ethyl acetate.[1] Gradually increasing the polarity of the eluent during the column run (gradient elution) can improve separation.
-
Adjust the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Q: My compound is streaking or tailing on the TLC plate and the column.
A:
-
Problem: This can be caused by the compound being too polar for the eluent, interactions with the stationary phase, or overloading the column/TLC plate.
-
Solution:
-
Increase eluent polarity: Add a small amount of a more polar solvent, like methanol, to the mobile phase.
-
Add a modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine may improve peak shape.
-
Reduce the sample load: Apply a more dilute sample to the TLC plate and load less material onto the column.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Liquid-Liquid Extraction |
| Typical Solvents | Methanol, Ethanol, Isopropanol, Ethyl Acetate/Hexane[2] | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)[1] | Dichloromethane, Ethyl Acetate, Water |
| Expected Purity | >98% | >99% | Used for initial cleanup, purity varies |
| Potential Yield | 70-90% | 60-85% | >90% (of crude material transferred) |
| TLC Rf Value | N/A | Typically aim for an Rf of 0.2-0.4 in the chosen eluent for good separation | N/A |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., methanol) in a separate beaker.[2] Add the minimum amount of hot solvent to the crude product until it is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound Derivatives
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Gradient Elution (Optional): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Liquid-Liquid Extraction
This is often used as a preliminary purification step after the reaction work-up.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
-
Separation: After each wash, allow the layers to separate and drain the aqueous layer.
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
References
Technical Support Center: Improving Yield of Nucleophilic Substitution on 4-Chloro-2,6-dimethoxypyrimidine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2,6-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in SNAr reactions?
The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack. The chloro-substituent at the 4-position is the leaving group. The methoxy groups at the 2- and 6-positions are electron-donating, which can modulate the reactivity of the ring. Generally, substitution occurs at the C4 position.[1]
Q2: What are the key factors that influence the yield of the reaction?
Several factors significantly impact the yield of nucleophilic substitution on this compound:
-
Nucleophile Strength: Stronger nucleophiles generally lead to higher yields and faster reaction rates. For example, thiols are often more reactive than amines, and alkoxides are more reactive than alcohols.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and THF are often preferred as they can solvate the nucleophile and facilitate the reaction.[2]
-
Temperature: Increasing the reaction temperature can improve yields for less reactive nucleophiles, but may also lead to side reactions. Microwave irradiation can sometimes be used to reduce reaction times and improve yields.
-
Base: The choice of base is crucial. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl formed. For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH) or sodium methoxide (NaOMe) is often necessary to generate the more potent nucleophilic alkoxide or thiolate.
Q3: Are there any common side reactions to be aware of?
Yes, potential side reactions include:
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.
-
Hydrolysis: The presence of water can lead to the formation of 4-hydroxy-2,6-dimethoxypyrimidine. It is important to use anhydrous conditions.
-
Demethylation: Under certain conditions, particularly with strong nucleophiles or harsh basic conditions, one or both of the methoxy groups may be cleaved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Weak Nucleophile: The amine, thiol, or alcohol is not sufficiently reactive. 2. Inadequate Temperature: The reaction is too slow at the current temperature. 3. Improper Solvent: The solvent is not effectively solvating the reactants. 4. Incorrect Base: The base is not strong enough to deprotonate the nucleophile (for alcohols/thiols) or is interfering with the reaction. | 1. For alcohols and thiols, convert them to the more nucleophilic alkoxide or thiolate using a strong base (e.g., NaH, NaOMe). For amines, consider using a more nucleophilic amine if possible. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Consider using microwave irradiation for faster reaction times. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or THF. 4. For alcohols and thiols, use a strong base like NaH or an alkali metal alkoxide. For amines, use a non-nucleophilic organic base like TEA or DIPEA. |
| Formation of Multiple Products | 1. Solvolysis: The solvent is acting as a nucleophile. 2. Hydrolysis: Presence of water in the reaction mixture. 3. Demethylation: Cleavage of one or both methoxy groups. | 1. Use a non-nucleophilic, polar aprotic solvent (e.g., DMF, THF, or dioxane). 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use milder reaction conditions (lower temperature, less harsh base). Monitor the reaction closely to avoid prolonged reaction times. |
| Difficulty in Product Purification | 1. Product is highly polar: Difficulty in separating from polar byproducts or residual base. 2. Co-eluting impurities: Impurities have similar polarity to the product. | 1. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Consider an acid-base extraction to separate basic or acidic products/impurities. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products. |
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound and analogous substrates.
Table 1: Substitution with Amine Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | Ammonia | N,N-Dimethylformamide | Sodium Hydroxide | 80 | 8h | 87.1 |
| 2 | Ammonia | Toluene | Potassium Hydroxide | 80 | 8h | 89.3 |
| 3 | Aniline | Water | HCl (0.1 equiv) | 80 | 6h | 91 |
| 4 | 4-Fluoroaniline | Water | HCl (0.1 equiv) | 80 | 3h | 94 |
Table 2: Substitution with Thiol Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | Sodium methyl mercaptide | Methanol | - | 45-50 | 2h | 95.6[3] |
| 2 | Thiophenol | Ethanol | Sodium Hydroxide | Reflux | 4h | >90 (qualitative) |
Table 3: Substitution with Alcohol Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | Sodium ethoxide | Ethanol | - | ~20 | 2h | 89 |
| 2 | Sodium methoxide | Methanol | - | Reflux | 6h | High (qualitative) |
Experimental Protocols
Protocol 1: General Procedure for Amination (Conventional Heating)
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., isopropanol, DMF, or water), add the amine nucleophile (1.1-1.5 equiv.) and a base (1.5-2.0 equiv., e.g., TEA, DIPEA for neutral amines, or HCl as a catalyst for anilines in water).[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Thiolation
-
Thiolate Preparation: Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., NaOH, NaH) in the chosen solvent at room temperature.
-
Reaction: Add this compound (1.0 equiv.) to the thiolate solution.
-
Stirring: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry, concentrate, and purify the crude product.
Protocol 3: General Procedure for Alkoxylation
-
Alkoxide Generation: Generate the alkoxide in situ by carefully adding a base (1.1 equiv., e.g., NaH, Na) to the alcohol (which can also serve as the solvent) under an inert atmosphere.
-
Reaction: Add this compound (1.0 equiv.) to the alkoxide solution.
-
Stirring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitoring: Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product, dry the organic phase, concentrate, and purify.
Visualizations
References
Troubleshooting low reactivity of 4-Chloro-2,6-dimethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is an electron-deficient heterocyclic compound, making it susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The two methoxy groups at the C2 and C6 positions are electron-donating, which can modulate the reactivity of the C4-chloro group compared to pyrimidines with electron-withdrawing substituents. This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, away from light and moisture. A related compound, 4-chloro-2,6-diaminopyrimidine, is known to be sensitive to light and heat, and can undergo disproportionation in the presence of moisture.[1] While stable under acidic conditions, it may decompose in alkaline environments.[1]
Q3: In which common organic solvents is this compound soluble?
| Solvent | Expected Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dioxane | Soluble |
| Toluene | Slightly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Slightly Soluble |
Troubleshooting Guides
Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Q4: I am observing low or no conversion in the reaction of this compound with my nucleophile (amine, alcohol, or thiol). What are the possible causes and solutions?
Low reactivity in SNAr reactions with this compound can be attributed to several factors. The electron-donating nature of the two methoxy groups can decrease the electrophilicity of the pyrimidine ring, making it less reactive than analogous di- or tri-chloropyrimidines.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often overcome the activation energy barrier. Reactions can be heated to reflux in solvents like THF, dioxane, or DMF.
-
Use a Stronger Base: For reactions involving alcohols or thiols, a stronger base can more effectively generate the corresponding nucleophilic alkoxide or thiolate. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH). For amination reactions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.
-
Increase Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile and base can help drive the reaction to completion.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
-
Ensure Anhydrous Conditions: Moisture can consume the base and nucleophile, especially if using highly reactive reagents like NaH. Ensure all glassware is oven-dried and use anhydrous solvents.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, dioxane), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Troubleshooting Low SNAr Reactivity
Caption: Troubleshooting workflow for low reactivity in SNAr reactions.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Q5: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Palladium-catalyzed cross-coupling reactions are sensitive to various parameters. The lower reactivity of aryl chlorides compared to bromides or iodides often necessitates careful optimization of the catalytic system.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step. Pre-formed palladium catalysts can also be more effective than generating the active catalyst in situ.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or LHMDS are often necessary.[2] The base should be finely powdered to ensure maximum surface area.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The reaction temperature typically ranges from 80-120 °C.
-
Reagent Purity: Ensure the purity of the boronic acid/ester or amine, as impurities can poison the catalyst. Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Table: Typical Reaction Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, DME/H₂O | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 90 - 120 °C |
| Equivalents (Boronic Acid/Amine) | 1.1 - 1.5 | 1.1 - 1.5 |
| Equivalents (Base) | 2.0 - 3.0 | 1.2 - 2.0 |
| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (if not using a pre-catalyst), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Managing Solvolysis of 4-Chloro-2,6-dimethoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethoxypyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage solvolysis, a common side reaction encountered during nucleophilic substitution reactions with this versatile reagent.
Understanding the Problem: Solvolysis as a Side Reaction
This compound is an activated aryl halide, making it susceptible to nucleophilic aromatic substitution (SNAr). However, when using protic solvents such as water, alcohols, or even in the presence of trace amounts of moisture, these solvent molecules can act as nucleophiles, leading to the formation of undesired hydroxy or alkoxy byproducts. This process, known as solvolysis, can significantly reduce the yield of your desired product and complicate purification.
For instance, the hydrolysis of the related compound 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine in the presence of aqueous hydrochloric acid has been reported.[1] Similarly, this compound has been observed to undergo hydrolysis in hot hydriodic acid.[2]
Frequently Asked Questions (FAQs)
Q1: What is solvolysis and why is it a problem with this compound?
A1: Solvolysis is a chemical reaction in which the solvent acts as a nucleophile. With this compound, protic solvents like water or alcohols can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of a hydroxylated or alkoxylated pyrimidine byproduct. This side reaction consumes your starting material and reduces the yield of your target molecule.
Q2: Which solvents are most likely to cause solvolysis?
A2: Protic solvents are the primary culprits. This includes:
-
Water (hydrolysis)
-
Alcohols (e.g., methanol, ethanol, isopropanol - alcoholysis)
-
Carboxylic acids
The presence of acid can catalyze this process, increasing the rate of solvolysis.[3]
Q3: How can I minimize solvolysis during my reaction?
A3: The key strategies to minimize solvolysis are:
-
Use of Aprotic Solvents: Whenever possible, conduct your reactions in aprotic solvents that do not have acidic protons and are therefore not nucleophilic.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous (dry) conditions. This involves using dry solvents, drying agents, and an inert atmosphere (e.g., nitrogen or argon).
-
Control of Temperature: Lowering the reaction temperature can often slow down the rate of solvolysis more significantly than the desired nucleophilic substitution.
-
Choice of Base: Use non-nucleophilic bases to scavenge any acid generated during the reaction without competing with your primary nucleophile.
-
pH Control: In aqueous or partially aqueous systems, maintaining a neutral or slightly basic pH can be crucial to prevent acid-catalyzed hydrolysis.
Q4: Are there any recommended aprotic solvents for reactions with this compound?
A4: Yes, several aprotic solvents are well-suited for these reactions. The choice will depend on the specific nucleophile and reaction conditions. Common choices include:
-
Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
-
Non-polar Aprotic Solvents:
-
Toluene
-
Dioxane
-
Dichloromethane (DCM)
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a byproduct with a lower molecular weight (loss of Cl, gain of OH or OR). | Solvolysis by protic solvent (water or alcohol). | 1. Switch to an Aprotic Solvent: If your current solvent is protic, switch to a suitable aprotic alternative (e.g., DMF, DMSO, THF, or toluene). 2. Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a drying agent and maintain an inert atmosphere. |
| Reaction works well in an aprotic solvent, but a small amount of hydrolysis byproduct is still observed. | Trace amounts of water in reagents or solvent. | 1. Purify Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Use a Drying Agent: Add molecular sieves (e.g., 4Å) to the reaction mixture. |
| Solvolysis is particularly problematic during acid-catalyzed reactions. | Acid catalysis of the solvolysis reaction. | 1. Reduce Acid Concentration: Use the minimum effective amount of acid catalyst.[3] 2. Use a Weaker Acid: If possible, switch to a less aggressive acid catalyst. 3. Buffer the Reaction: If applicable, use a buffer to maintain a specific pH. |
| Significant byproduct formation when using an alcohol as a nucleophile. | The alcohol is acting as both a nucleophile and a solvent, leading to competing reactions. | 1. Use the Alcohol as the Limiting Reagent: Use the alcohol nucleophile in a stoichiometric amount relative to the pyrimidine in an inert, aprotic solvent. 2. Use a Non-nucleophilic Base: Generate the alkoxide in situ using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. |
Experimental Protocols
Protocol 1: General Procedure for Amination in an Aprotic Solvent to Minimize Solvolysis
This protocol describes a general method for the reaction of this compound with an amine nucleophile under conditions designed to suppress solvolysis.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., DMF, THF, or Toluene)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous aprotic solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the non-nucleophilic base (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Nucleophilic Substitution with an Alcohol using a Heterogeneous Base to Minimize Solvolysis
This protocol is adapted from a procedure for the dehalogenation of chloropyrimidines, which highlights the use of a biphasic system to minimize hydrolysis.[1]
Materials:
-
This compound
-
Alcohol nucleophile
-
Anhydrous, non-polar aprotic solvent (e.g., Diethyl ether or Toluene)
-
Aqueous solution of a base (e.g., Sodium Hydroxide)
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the alcohol nucleophile (1.1 eq) in the organic solvent.
-
Add the aqueous base solution.
-
If using, add the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the product as necessary.
Data Presentation
| Solvent Type | Example Solvents | Relative Rate of Solvolysis | Expected Yield of Desired Product (with a non-solvent nucleophile) | Notes |
| Protic (Polar) | Water, Methanol, Ethanol | High | Low to Moderate | Solvolysis is a significant competing reaction. Acidic conditions can accelerate solvolysis. |
| Aprotic (Polar) | DMF, DMSO, Acetonitrile | Very Low | High | Generally the preferred solvents for SNAr reactions. Ensure anhydrous conditions. |
| Aprotic (Non-polar) | Toluene, Dioxane, THF | Negligible | Moderate to High | Lower solubility of polar reagents may require higher temperatures or longer reaction times. |
Visualizations
Below are diagrams illustrating key concepts for managing solvolysis.
Caption: Competing reaction pathways for this compound.
Caption: Decision workflow for selecting conditions to minimize solvolysis.
References
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the Technical Support Center for controlling regioselectivity in reactions involving dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of substituted pyrimidines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem: My reaction is producing a mixture of C2 and C4 substituted isomers that are difficult to separate.
This is a frequent challenge as the intrinsic reactivity difference between the C2 and C4 positions on a 2,4-dichloropyrimidine ring can be small, often leading to poor regioselectivity.[1][2]
-
Potential Cause 1: Reaction conditions are not optimized for selectivity.
-
Solution: Systematically screen and optimize reaction parameters. The choice of solvent, base, and temperature can significantly influence the C4/C2 isomer ratio.[1][2] For instance, in amination reactions, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[3] Lowering the reaction temperature may also enhance selectivity.[2]
-
-
Potential Cause 2: The nucleophile's intrinsic properties do not strongly favor one position.
-
Solution: For amination reactions, consider a palladium-catalyzed approach, such as the Buchwald-Hartwig amination. The use of specific palladium catalysts and ligands can dramatically favor the formation of the C4-substituted product.[1][2][4] For example, a Pd(OAc)₂/dppb catalyst system with LiHMDS as the base has been shown to achieve high C4 selectivity in the amination of 6-aryl-2,4-dichloropyrimidines.[1]
-
-
Potential Cause 3: The electronic properties of the dichloropyrimidine substrate itself do not sufficiently differentiate the C2 and C4 positions.
-
Solution: If your synthesis allows, consider modifying the pyrimidine ring. An electron-withdrawing group (EWG) at the C5 position generally enhances the natural preference for C4 substitution.[1][2] Conversely, an electron-donating group (EDG) at the C6 position can steer substitution towards the C2 position.[1]
-
Problem: I am trying to achieve C2 selectivity, but the reaction predominantly yields the C4-substituted product.
Achieving C2 selectivity often requires overcoming the inherent electronic preference for C4 substitution in 2,4-dichloropyrimidines.
-
Potential Cause 1: The reaction conditions favor C4 substitution.
-
Solution: Modify the reaction environment to favor C2 attack. For certain substrates, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity, especially when an electron-withdrawing group is present at the C5 position.[1][5][6] This reaction often proceeds through an in situ N-dealkylation of an intermediate.[5][6]
-
-
Potential Cause 2: The electronic nature of the pyrimidine ring favors C4 reactivity.
-
Solution 1: Introduce an Electron-Donating Group (EDG). As mentioned previously, an EDG at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[1]
-
Solution 2: Utilize a Surrogate. Employing a 5-trimethylsilyl-2,4-dichloropyrimidine as a starting material can effectively direct amination to the C2 position.[1]
-
Solution 3: Use a Blocking/Directing Group. In more complex syntheses, the C4-chloro can be converted to a different functional group, such as a thiomethoxy group. This modification effectively blocks the C4 position and directs subsequent amination exclusively to the C2 position.[1]
-
Problem: My Suzuki-Miyaura cross-coupling reaction is giving low yields or is not proceeding.
Low yields in Suzuki-Miyaura couplings with chloropyrimidines can be attributed to several factors, primarily related to catalyst activity and substrate reactivity.
-
Potential Cause 1: Suboptimal catalyst system or reaction conditions.
-
Solution: A thorough screening of the catalyst, ligand, base, and solvent is crucial. For the C4-selective Suzuki coupling of 2,4-dichloropyrimidines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium carbonate (K₂CO₃) in a solvent such as 1,4-dioxane has proven effective.[7] Microwave irradiation can also significantly improve yields and reduce reaction times.[7][8]
-
-
Potential Cause 2: Catalyst deactivation or poisoning.
-
Solution: Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Certain heteroaryl boronic acids may contain sulfur impurities that can poison the palladium catalyst.[7]
-
-
Potential Cause 3: Steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, for an unsubstituted 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) favors the C4 position over the C2 position. The typical order of reactivity for the positions on the pyrimidine ring is C4(6) > C2 >> C5.[1] This preference is due to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position. However, this selectivity is often moderate, and reactions with neutral nitrogen nucleophiles can result in isomer mixtures with C4/C2 ratios ranging from 1:1 to 4:1.[1]
Q2: What are the key factors that control the regioselectivity of these reactions?
The regioselectivity of reactions with dichloropyrimidines is a delicate balance of several factors:
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring activates the C2, C4, and C6 positions for nucleophilic attack. Substituents on the ring can significantly alter the electronic distribution. Electron-withdrawing groups (EWGs) at the C5 position enhance C4 reactivity, while electron-donating groups (EDGs) at the C6 position can favor C2 reactivity.[1][2]
-
Steric Effects: The steric bulk of both the substituents on the pyrimidine ring and the incoming nucleophile can influence the site of reaction.[7] For instance, bulky substituents at the C5 position can sometimes favor reaction at the C2 position to avoid steric clash.[7]
-
Nature of the Nucleophile: The structure and properties of the nucleophile are critical. For example, as mentioned in the troubleshooting guide, tertiary amines can exhibit a preference for the C2 position in certain 5-substituted 2,4-dichloropyrimidines.[1][5]
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically alter the regiochemical outcome of the reaction.[1][3]
Q3: How can I enhance selectivity for the C4 position in amination reactions?
To favor the formation of the C4-aminated product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed Buchwald-Hartwig amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][4]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase selectivity for the C4 position.[4]
-
Optimized SNAr Conditions: For catalyst-free SNAr reactions, careful selection of solvent and base is key. For example, using nBuOH/DIPEA as the solvent/base system can provide the C4-substituted product with high selectivity.[3]
Q4: Under what conditions is C2 amination favored?
Favoring C2 amination typically requires overcoming the natural C4 preference. Key strategies include:
-
C6-Electron-Donating Groups: The presence of an EDG at the C6 position of the pyrimidine ring can electronically favor nucleophilic attack at the C2 position.[1]
-
Tertiary Amine Nucleophiles: With a C5-EWG on the pyrimidine ring, tertiary amines can serve as effective nucleophiles for C2-selective amination.[1][5]
-
Use of a Surrogate: Starting with 5-trimethylsilyl-2,4-dichloropyrimidine can direct amination to the C2 position.[1]
-
Blocking the C4 Position: Converting the C4-chloro group to a thiomethoxy group allows for exclusive amination at the C2 position.[1]
Data Presentation
Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | - |
| 2 | Dibutylamine | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, 0 °C, 1 h | >30:1 | 95 |
| 3 | Morpholine | K₂CO₃, DMAc, rt, 1 h | 80:20 | - |
| 4 | Morpholine | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h | >30:1 | 92 |
| 5 | Aniline | LiHMDS, THF, -60 °C, 0.5 h | 95:5 | 90 |
Data synthesized from Peng, Z.-H., et al. (2005). Organic Letters.[4]
Table 2: Solvent Effects on the C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Entry | Solvent | Temperature (°C) | Yield of C4-product (%) |
| 1 | THF | 100 | 58 |
| 2 | DMF | 100 | 45 |
| 3 | 1,4-Dioxane | 100 | 71 |
| 4 | Isopropanol | 100 | 65 |
Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h. Data from Simčič, M., et al. (2019). Molecules.[7]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted for the amination of 6-aryl-2,4-dichloropyrimidines with secondary amines.[1]
-
Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (1-2 mol%) and a suitable phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) (1-2 mol%) to an oven-dried reaction vessel.
-
Reaction Setup: Remove the vessel from the glovebox. Under a positive pressure of inert gas (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 equivalent) followed by anhydrous tetrahydrofuran (THF).
-
Amine-Base Premixing: In a separate flask under an inert atmosphere, add the secondary amine (1.1 equivalents) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equivalents) dropwise to the amine solution.
-
Reaction Execution: Transfer the freshly prepared amine/LiHMDS solution to the flask containing the substrate and catalyst via cannula or syringe.
-
Monitoring and Work-up: Stir the reaction at the set temperature for the recommended time (e.g., 1 hour), monitoring its progress by a suitable technique (e.g., TLC or LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general method for the C4-selective coupling of 2,4-dichloropyrimidines with arylboronic acids.[7][8]
-
Reaction Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equivalent), the arylboronic acid (1.0-1.2 equivalents), potassium carbonate (K₂CO₃) (3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) for a short duration (e.g., 15 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
Protocol 3: General Procedure for C2-Selective SNAr with Tertiary Amines
This protocol is for the C2-selective amination of 2,4-dichloro-5-nitropyrimidine.[1][5]
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equivalents).
-
Reaction Execution: Stir the mixture at room temperature for the recommended time (e.g., 1 hour).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.
Mandatory Visualization
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of 4-Chloro-2,6-dimethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 4-Chloro-2,6-dimethoxypyrimidine from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most frequently used techniques for purifying compounds from unreacted this compound include recrystallization, column chromatography over silica gel, and the use of scavenger resins. The choice of method depends on the scale of the reaction, the nature of the desired product, and the impurities present.
Q2: How do I choose the best purification method for my specific reaction?
A2: The selection of an appropriate purification method is critical for achieving high purity of your target compound. Consider the following factors:
-
Solubility Differences: If your product and the unreacted starting material have significantly different solubilities in a particular solvent system, recrystallization is often a good choice.
-
Polarity Differences: If your product has a different polarity from this compound, column chromatography is a very effective separation technique.
-
Reactivity of Impurity: Since this compound is an electrophile, scavenger resins with nucleophilic functional groups can be highly effective for its selective removal.[1][2]
Q3: I'm having trouble with the recrystallization of my product. What can I do?
A3: If you are facing challenges with recrystallization, such as oiling out or poor crystal formation, consider the following troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For pyrimidine derivatives, common recrystallization solvents include ethanol, acetone, and 1,4-dioxane. Mixtures like ethyl acetate/hexane can also be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of amorphous solid instead of crystals.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
-
Anti-Solvent Diffusion: If your compound is highly soluble in a solvent like DMF or DMSO, you can try dissolving the crude material in it and then slowly introducing a miscible anti-solvent (a solvent in which your compound is insoluble) to promote crystal growth.[3]
Q4: What is a scavenger resin and how can it be used to remove this compound?
A4: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, such as excess reagents or by-products, simplifying their removal from the reaction mixture.[2][4] For removing the electrophilic this compound, a resin with nucleophilic functional groups, such as an amine-functionalized silica gel (Si-Amine), would be effective.[1] The resin-bound impurity can then be easily removed by simple filtration.[2] This method offers advantages such as reduced workup steps and solvent usage.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [5][6] |
| Molecular Weight | 174.58 g/mol | [5][6] |
| Melting Point | 74-76 °C | [6] |
| Appearance | Solid | [6] |
Table 2: Qualitative Solubility of Related Pyrimidine Derivatives
| Solvent | Solubility Description | Reference |
| Water | Slightly soluble to soluble | [7][8][9] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Acetone | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the unreacted this compound has different solubility characteristics.
-
Dissolution: In a flask, dissolve the crude reaction mixture in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.[10]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[10]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: For most applications involving pyrimidine derivatives, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase (solvent system) using thin-layer chromatography (TLC). The goal is to find a system that provides good separation between your desired product and the unreacted this compound. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that will react with the electrophilic this compound. Amine-functionalized resins are a good choice.[1]
-
Reaction with Scavenger: Add the selected scavenger resin to the crude reaction mixture dissolved in a suitable solvent. The amount of resin should be in excess relative to the estimated amount of unreacted starting material.
-
Stirring: Stir the mixture at room temperature or with gentle heating for a sufficient time to allow the scavenger resin to react completely with the unreacted this compound. The reaction progress can be monitored by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin, which now has the unwanted starting material bound to it.
-
Product Isolation: The filtrate should contain the purified product. Remove the solvent under reduced pressure to isolate the final compound.
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Conceptual diagram of a scavenger resin for purification.
References
- 1. silicycle.com [silicycle.com]
- 2. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-氯-2,4-二甲氧基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 4-Chloro-2,6-dimethoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethoxypyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful scale-up of reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions with this compound, presented in a question-and-answer format.
Issue 1: Poor or Inconsistent Yield in Suzuki-Miyaura Coupling
Question: We are scaling up a Suzuki-Miyaura coupling reaction with this compound and are observing low and inconsistent yields. What are the likely causes and how can we troubleshoot this?
Answer: Low or inconsistent yields in Suzuki-Miyaura coupling reactions, especially during scale-up, can stem from several factors. Due to the electron-rich nature of the 2,6-dimethoxypyrimidine ring, the C4-Cl bond is less reactive than in more electron-deficient systems. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be active enough for this less reactive chloride.
-
Recommendation: Employ a more active catalyst system. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for the coupling of heteroaryl chlorides due to their steric bulk and electron-donating properties.
-
-
Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step.
-
Recommendation: Screen different bases such as K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can lead to side reactions like protodeboronation.
-
-
Solvent and Temperature: Inadequate solubility of reactants or inappropriate reaction temperature can hinder the reaction rate.
-
Recommendation: Use anhydrous, degassed solvents. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is often effective. If solubility is an issue at room temperature, gradually increase the temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool for accelerating the reaction.
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Recommendation: Ensure a rigorously inert atmosphere is maintained throughout the reaction. This can be achieved by thoroughly degassing all solvents and reagents and performing the reaction under a positive pressure of an inert gas like argon or nitrogen. Standard Schlenk line techniques are highly recommended for scale-up.
-
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis, leading to the formation of the corresponding arene as a byproduct.
-
Recommendation: Use anhydrous conditions and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable.
-
Issue 2: Formation of Impurities and Byproducts in Buchwald-Hartwig Amination
Question: During the scale-up of a Buchwald-Hartwig amination of this compound, we are observing significant byproduct formation, complicating purification. What are the common side reactions and how can we minimize them?
Answer: Byproduct formation in Buchwald-Hartwig aminations can be a significant challenge during scale-up. Common side reactions include hydrodehalogenation of the starting material and homocoupling of the amine or aryl halide.
-
Hydrodehalogenation: This results in the formation of 2,6-dimethoxypyrimidine.
-
Cause: This can be caused by β-hydride elimination from the palladium-amido complex or reaction of the palladium-aryl intermediate with trace water or other proton sources.
-
Mitigation:
-
Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
-
-
Homocoupling of Aryl Halide: This leads to the formation of a bi-pyrimidine species.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Mitigation: Maintain a strictly inert atmosphere throughout the reaction.
-
-
Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition.
-
Cause: This can be caused by high temperatures or the presence of impurities.
-
Mitigation:
-
Temperature Control: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.
-
Ligand Stability: Use robust ligands that stabilize the palladium catalyst at the required reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the chloro group in this compound?
The chlorine atom at the C4 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. However, the two methoxy groups at the C2 and C6 positions are electron-donating, which partially deactivates the ring towards nucleophilic attack compared to unsubstituted chloropyrimidines. Therefore, more forcing conditions (higher temperatures, stronger bases, or more active catalysts) may be required for reactions compared to more electron-deficient chloropyrimidines.
Q2: Are there any regioselectivity concerns when using dichloropyrimidines?
Yes, for dichloropyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position over the C2 position.[1][2] This selectivity can be influenced by the electronic nature of other substituents on the pyrimidine ring and the nature of the nucleophile.[3] For this compound, there is only one chloro substituent, so regioselectivity of the initial substitution is not a concern. However, if the product of the initial reaction is further functionalized, the electronic properties of the newly introduced group will influence the reactivity of the remaining positions.
Q3: What are the best practices for setting up a large-scale cross-coupling reaction with this compound?
-
Glassware and Equipment: Ensure all glassware is oven-dried and cooled under an inert atmosphere. For larger scale reactions, a mechanically stirred reactor is preferable to a magnetic stir bar to ensure efficient mixing.
-
Inert Atmosphere: Use a robust system for maintaining an inert atmosphere, such as a nitrogen or argon manifold connected to the reaction vessel. Multiple vacuum/backfill cycles are recommended to remove all oxygen.
-
Reagent and Solvent Quality: Use high-purity, anhydrous reagents and solvents. Solvents should be degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Order of Addition: The order of addition of reagents can be critical. Often, the palladium precursor and ligand are mixed first in the solvent, followed by the addition of the base, the aryl halide, and finally the nucleophile (or boronic acid).
-
Temperature Control: Use a reliable heating system, such as an oil bath or a heating mantle with a temperature controller, to maintain a stable reaction temperature. Avoid localized overheating.
-
Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS, GC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
Q4: How can I purify the final product on a large scale?
Purification of the final product on a large scale often requires moving from column chromatography to other techniques:
-
Crystallization: This is often the most efficient and scalable method for purifying solid products. A thorough screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Extraction: A series of aqueous extractions can be used to remove inorganic salts and water-soluble impurities.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
Quantitative Data
The following tables summarize typical reaction parameters for key transformations involving chloropyrimidines. Note that these are general conditions and may require optimization for the specific case of this compound and the desired scale.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | 1 - 10 mol% |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2 - 3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Degassed |
| Temperature | 80 - 120 °C | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
| Yield | 60 - 95% | Highly substrate dependent |
Table 2: Buchwald-Hartwig Amination of Chloropyrimidines
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | BINAP, Xantphos, DavePhos | 2 - 10 mol% |
| Base | NaOtBu, LiHMDS, K₃PO₄ | 1.2 - 2 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |
| Yield | 70 - 98% | Highly substrate dependent |
Table 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Parameter | Typical Range | Notes |
| Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Base | K₂CO₃, Et₃N, DIPEA | 1.5 - 2 equivalents |
| Solvent | DMF, NMP, DMSO, Isopropanol | Anhydrous |
| Temperature | 80 - 150 °C | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
| Yield | 50 - 90% | Dependent on amine nucleophilicity |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)
-
SPhos (0.02 - 0.10 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry, inerted reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate flask, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel via cannula.
-
Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: General Procedure for Scale-Up of Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)
-
Xantphos (0.02 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry, inerted reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene to the vessel.
-
Add the amine to the reaction mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2,6-dimethoxypyrimidine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Chloro-2,6-dimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C triple bond formation). The choice of reaction depends on the desired final product.
Q2: How do the electron-donating methoxy groups on the pyrimidine ring affect the cross-coupling reaction?
A2: The two electron-donating methoxy groups at the 2- and 6-positions increase the electron density of the pyrimidine ring. This can make the C-Cl bond at the 4-position less reactive towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. Consequently, more active catalyst systems are typically required compared to less electron-rich chloro-heterocycles.
Q3: What are the key parameters to consider when selecting a catalyst system for cross-coupling with this compound?
A3: The critical parameters for successful cross-coupling include the choice of the palladium precursor, the nature of the ligand, the base, the solvent, and the reaction temperature. For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging oxidative addition step.
Q4: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A4: While all three reactions are typically palladium-catalyzed, the optimal catalyst system (ligand, base, and additives) often varies. For instance, Sonogashira couplings traditionally use a copper(I) co-catalyst, which is not required for Suzuki or Buchwald-Hartwig reactions. It is essential to tailor the catalyst system to the specific transformation.
Troubleshooting Guides
Low or No Product Yield
A common issue encountered during cross-coupling reactions is a low or complete lack of product formation. The following guide provides a systematic approach to troubleshooting this problem.
Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
Data Presentation: Catalyst System Performance
The following tables summarize recommended starting conditions and reported yields for the cross-coupling of this compound and its analogs. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling Data
| Entry | Aryl Boronic Acid | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzo[b]furan-2-boronic acid | Allyl(2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) chloride (0.1) | - | K3PO4 (2) | THF/MeOH | 60 | 1 | 95[1] |
| 2 | 3-Furan boronic acid | Allyl(2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) chloride (0.5) | - | K3PO4 (2) | THF/MeOH | 60 | 1 | 85[1] |
| 3 | Phenylboronic acid | Pd(PPh3)4 (5) | PPh3 | K2CO3 (3) | 1,4-Dioxane/H2O | 100 | 15 | 71 (for 2,4-dichloropyrimidine) |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | PPh3 | K2CO3 (3) | 1,4-Dioxane/H2O | 100 | 15 | 77 (for 2-chloro-4-(4-methoxyphenyl)pyrimidine synthesis)[2] |
Buchwald-Hartwig Amination Data (Analogous Systems)
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 (for 2-chloro-4,6-diethoxypyrimidine) |
| 2 | Aniline | Pd(OAc)2 (5) | BINAP (7.5) | Cs2CO3 (1.5) | Toluene | 100 | 16 | 90 (for 2-chloro-4,6-diethoxypyrimidine) |
| 3 | Benzylamine | PdCl2(dppf) (3) | dppf | K3PO4 (2) | 1,4-Dioxane | 110 | 24 | 78 (for 2-chloro-4,6-diethoxypyrimidine) |
Sonogashira Coupling Data (Analogous Systems)
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)4 (2) | CuI (4) | Et3N | THF | 65 | 12 | 92 (for 4-chloro-6-methyl-2-(methylthio)pyrimidine with iodoarenes)[3] |
| 2 | Trimethylsilylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | DMF | 80 | 8 | 88 (for 4-chloro-6-methyl-2-(methylthio)pyrimidine with iodoarenes) |
| 3 | 1-Heptyne | Pd(OAc)2 (2) / XPhos (4) | - | Cs2CO3 | 1,4-Dioxane | 100 | 16 | 75 (Copper-free conditions for a chloro-isoquinoline)[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%) and ligand (if not using a precatalyst).
-
Add the degassed solvent (e.g., 1,4-dioxane/water or THF/MeOH) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., Pd2(dba)3 or a Buchwald precatalyst, 1-5 mol%), the ligand (e.g., a Buchwald ligand like XPhos or SPhos, 1.2-2x mol% of Pd), and the base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring (typically 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2,6-dimethoxypyrimidine and 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Chloro-2,6-dimethoxypyrimidine and 4,6-dichloropyrimidine, two key intermediates in the synthesis of biologically active molecules. The comparison is based on established principles of organic chemistry and supported by available experimental data. Due to a lack of direct side-by-side comparative studies in the published literature, this guide also proposes a standardized experimental protocol for evaluating their relative reactivity.
Introduction: The Influence of Substituents on Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of substituted pyrimidines is significantly modulated by the electronic properties of their substituents. In this context, we compare 4,6-dichloropyrimidine, a highly versatile and reactive building block, with this compound. The key difference lies in the substituents at the 2 and 6 positions: a chloro group versus a methoxy group.
Generally, in nucleophilic aromatic substitution reactions on the pyrimidine ring, the C4 and C6 positions are more susceptible to attack than the C2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.
Theoretical Reactivity Profile
4,6-dichloropyrimidine: The two electron-withdrawing chlorine atoms significantly activate the pyrimidine ring towards nucleophilic attack at the C4 and C6 positions. This makes 4,6-dichloropyrimidine a highly reactive substrate for SNAr reactions.
This compound: In contrast, the two methoxy groups at the C2 and C6 positions have a dual electronic effect. While they are inductively electron-withdrawing, their primary influence is strong electron-donation through resonance. This resonance effect increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to 4,6-dichloropyrimidine. Consequently, this compound is expected to be significantly less reactive.
Quantitative Data Summary
The following tables summarize available experimental data for the nucleophilic substitution of 4,6-dichloropyrimidine and this compound with amine nucleophiles. It is important to note that the reaction conditions are not identical, and therefore, this data provides an indicative rather than a direct comparison of reactivity.
Table 1: Nucleophilic Substitution Reactions of 4,6-dichloropyrimidine
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Adamantylalkylamine | K₂CO₃ (4 equiv.), DMF, 140 °C | 4-Amino-6-chloropyrimidine derivative | Almost quantitative | [1] |
| Aniline | K₂CO₃, DMAc, rt, 1 h | 4-Anilino-6-chloropyrimidine | Moderate to High | [2] |
| Secondary Aliphatic Amines | LiHMDS, THF, -20 °C to 0 °C, 1 h, Pd(OAc)₂/dppb catalyst | 4-Amino-6-chloropyrimidine derivative | High | [2] |
Table 2: Nucleophilic Substitution Reactions of this compound
Direct experimental data for nucleophilic substitution on this compound is sparse in the readily available literature, reflecting its lower reactivity and more specialized applications.
Proposed Experimental Protocol for Direct Reactivity Comparison
To provide a definitive comparison of reactivity, the following experimental protocol is proposed. This procedure is designed to be carried out for both this compound and 4,6-dichloropyrimidine under identical conditions.
Objective: To compare the reaction rate and yield of the nucleophilic substitution of this compound and 4,6-dichloropyrimidine with a model nucleophile, aniline.
Materials:
-
This compound
-
4,6-dichloropyrimidine
-
Aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert nitrogen atmosphere, dissolve the respective chloropyrimidine (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To each flask, add aniline (1.1 eq.) followed by triethylamine (1.5 eq.).
-
Reaction: Stir both reaction mixtures at 80 °C.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed in the more reactive sample, or after a set time (e.g., 24 hours), cool both reaction mixtures to room temperature. Dilute each mixture with ethyl acetate and wash with water and then brine.
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the yield of the purified products and compare the reaction times.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The following diagrams illustrate the generally accepted two-step addition-elimination mechanism for the SNAr reaction on both pyrimidine substrates.
Caption: General SNAr mechanism for the two pyrimidines.
Proposed Experimental Workflow
The logical flow of the proposed comparative experiment is depicted below.
Caption: Proposed workflow for reactivity comparison.
Conclusion
Based on fundamental principles of electronic effects, 4,6-dichloropyrimidine is significantly more reactive than this compound in nucleophilic aromatic substitution reactions. The two electron-withdrawing chloro groups in the former strongly activate the pyrimidine ring for nucleophilic attack. Conversely, the electron-donating methoxy groups in the latter deactivate the ring, making substitution reactions more challenging and requiring more forcing conditions.
For synthetic applications requiring the facile introduction of nucleophiles at the 4- or 6-position of the pyrimidine core, 4,6-dichloropyrimidine is the superior choice. This compound may be preferred in specific multi-step syntheses where a less reactive chloro-pyrimidine is necessary to achieve selectivity or where the methoxy groups are desired in the final target molecule. The proposed experimental protocol provides a framework for researchers to quantify this reactivity difference in their own laboratories.
References
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Chloro and 4-Chloropyrimidine
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, chloropyrimidines serve as pivotal building blocks. Their utility is largely defined by their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparison of the SNAr reactivity of two key isomers: 2-chloropyrimidine and 4-chloropyrimidine, supported by mechanistic insights and available experimental data.
Executive Summary
Theoretical Basis of Reactivity
The difference in reactivity between the 2- and 4-positions of the pyrimidine ring can be rationalized by examining the stability of the key intermediate in an SNAr reaction, the Meisenheimer complex.
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.
-
Attack at the C4-position: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both nitrogen atoms through resonance. This extensive delocalization leads to a more stable intermediate, thereby lowering the activation energy of the reaction.
-
Attack at the C2-position: In contrast, when the nucleophilic attack occurs at the C2 position, the negative charge in the Meisenheimer intermediate is primarily localized on the two adjacent nitrogen atoms. This results in less effective charge delocalization and a less stable intermediate compared to the C4-adduct.
This difference in intermediate stability directly translates to a faster reaction rate for the substitution at the C4 position.
Factors Influencing Reactivity and Regioselectivity
While 4-chloropyrimidine is inherently more reactive, the substitution pattern of the pyrimidine ring can significantly impact both the rate and the site of nucleophilic attack.
-
Electron-donating groups (EDGs): The presence of EDGs at the C5 or C6 positions can decrease the overall reactivity of the ring towards nucleophilic attack. However, an EDG at C6 can favor substitution at the C2 position.[1]
-
Electron-withdrawing groups (EWGs): Conversely, EWGs on the pyrimidine ring enhance its reactivity. An EWG at the C5 position generally increases the reactivity at the C4 position.[1]
-
Case Study: 2-MeSO2-4-chloropyrimidine: A notable exception to the general reactivity trend is observed with 2-MeSO2-4-chloropyrimidine. In this molecule, amines and Stille coupling reactions selectively occur at the C4 position, whereas alkoxides and formamide anions preferentially attack the C2 position. This reversal of selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C2 position and stabilizes the transition state.
Quantitative Data
As previously mentioned, a direct, side-by-side quantitative comparison of the reaction rates of 2-chloro- and 4-chloropyrimidine under identical conditions is not extensively documented in peer-reviewed literature. The general consensus on the higher reactivity of 4-chloropyrimidine is largely based on qualitative observations and mechanistic principles.[2]
The following table summarizes the relative reactivity and influencing factors.
| Feature | 2-Chloropyrimidine | 4-Chloropyrimidine |
| General Reactivity | Less Reactive | More Reactive |
| Intermediate Stability | Less stable Meisenheimer complex | More stable Meisenheimer complex due to better charge delocalization |
| Influence of EDG at C6 | Can favor substitution at C2 | - |
| Influence of EWG at C5 | - | Enhances reactivity at C4 |
Experimental Protocols
Below are general methodologies for conducting SNAr reactions on chloropyrimidines with amine, alcohol, and thiol nucleophiles. The specific conditions such as temperature, reaction time, and choice of base and solvent should be optimized for each specific substrate and nucleophile combination.
General Protocol for Amination of Chloropyrimidines
Reactant Preparation:
-
To a dry round-bottom flask, add the chloropyrimidine (1.0 equivalent), the amine nucleophile (1.0-1.2 equivalents), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the mixture.
Reaction Conditions:
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1][3]
General Protocol for Reaction with Alcohol Nucleophiles
Reactant Preparation:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise at 0 °C to form the alkoxide.
-
Add the chloropyrimidine (1.0 equivalent) to the solution of the alkoxide.
Reaction Conditions:
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow the work-up and purification steps outlined in the amination protocol.
General Protocol for Reaction with Thiol Nucleophiles
Reactant Preparation:
-
In a dry reaction vessel under an inert atmosphere, dissolve the thiol (1.1 equivalents) in a suitable solvent (e.g., DMF, ethanol).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), to generate the thiolate.
-
Add the chloropyrimidine (1.0 equivalent) to the thiolate solution.
Reaction Conditions:
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow the work-up and purification steps outlined in the amination protocol.
Visualizations
SNAr Reaction Mechanism
Caption: SNAr mechanism for 4-chloro vs. 2-chloropyrimidine.
General Experimental Workflow
Caption: General experimental workflow for SNAr on pyrimidines.
References
Unveiling the Biological Potential of 4-Chloro-2,6-dimethoxypyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-Chloro-2,6-dimethoxypyrimidine derivatives. Drawing from experimental data, this document summarizes the herbicidal, anticancer, and antimicrobial potential of this class of compounds, offering insights into their structure-activity relationships.
Derivatives of the this compound scaffold have emerged as a versatile class of compounds with a wide array of biological activities. This guide synthesizes available research to present a comparative overview of their efficacy in key therapeutic and agrochemical areas. The information is intended to aid researchers in the strategic design and development of novel derivatives with enhanced potency and selectivity.
Herbicidal Activity: A Promising Avenue
Research into pyrimidine derivatives has identified the 4,6-dimethoxypyrimidine core as a key structural motif for herbicidal activity. Several commercial herbicides feature this unit, primarily acting as inhibitors of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.
A study on a library of N-heterocyclic compounds incorporating the 4,6-dimethoxypyrimidine core demonstrated significant post-emergence herbicidal activity against various weed species. The data below showcases the inhibitory effects of selected derivatives on the growth of Digitaria sanguinalis (large crabgrass).
| Compound ID | N-Heterocycle Moiety | Inhibition (%) at 750 g ai/ha |
| 5a | Imidazole | ≥60 |
| 5e | Triazole | ≥60 |
| 5j | Benzimidazole | ≥60 |
| 5n | Indazole | ≥60 |
| 5o | Indazole | ≥60 |
| 8e | Indole | ≥60 |
| 8h | 4-Chloroindole | >60 (also active against dicots) |
| 8i | Indole | ≥60 |
| 8k | Indole | ≥60 |
| 9i | Indole | ≥60 |
Data sourced from a study on a diverse library of pyrimidine–N-heterocycle hybrids.
Another study focused on 2- and 4-pyrimidinyloxyphenoxypropionate derivatives, synthesized from 4-chloro-2-mercaptopyrimidines, which showed promising herbicidal activities against rape and barnyard grass at a concentration of 100 mg/L. While specific quantitative data for a broad range of this compound derivatives is not extensively available in a single comparative study, the existing research strongly supports this scaffold as a foundation for developing novel herbicides.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The pyrimidine nucleus is a cornerstone in the development of anticancer agents, with numerous approved drugs incorporating this heterocyclic system. While direct screening data for a series of this compound derivatives is limited in the public domain, studies on structurally similar compounds highlight their potential.
For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were evaluated for their in vitro cytotoxic activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below for the most active compounds.
| Compound ID | Colorectal Carcinoma (HCT-116) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) | Hepatocellular Carcinoma (HEPG-2) IC50 (µM) | Normal Fibroblasts (W138) IC50 (µM) |
| 3b | 4.11 ± 0.21 | 5.09 ± 0.33 | 6.24 ± 0.41 | 28.14 ± 1.52 |
| 10b | 3.98 ± 0.19 | 4.87 ± 0.29 | 5.91 ± 0.37 | 27.55 ± 1.48 |
| 10c | 4.02 ± 0.20 | 4.95 ± 0.31 | 6.03 ± 0.39 | 27.89 ± 1.50 |
| Doxorubicin | 3.89 ± 0.18 | 4.78 ± 0.28 | 5.81 ± 0.36 | 26.98 ± 1.45 |
Data from a study on novel pyrimidine and pyrimidopyrimidine analogs, demonstrating potent activity comparable to the standard drug Doxorubicin, with a good safety profile against normal cells.
These findings underscore the potential of the pyrimidine scaffold in developing new anticancer therapies. Further screening of a focused library of this compound derivatives is warranted to explore their specific cytotoxic profiles.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrimidine derivatives have a long history of use as antimicrobial agents. Their structural similarity to the building blocks of nucleic acids allows them to interfere with microbial growth and proliferation. A study investigating new pyrimidine and pyrimidopyrimidine derivatives revealed significant antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for the most effective compounds.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) |
| 3a | 12.5 | 25 | 25 | 25 | 12.5 |
| 3b | 6.25 | 12.5 | 12.5 | 12.5 | 6.25 |
| 3d | 12.5 | 25 | 25 | 25 | 12.5 |
| 4a | 12.5 | 25 | 25 | 25 | 12.5 |
| 4b | 6.25 | 12.5 | 12.5 | 12.5 | 6.25 |
| 4c | 12.5 | 25 | 25 | 25 | 12.5 |
| 4d | 12.5 | 25 | 25 | 25 | 12.5 |
| 9c | 12.5 | 25 | 25 | 25 | 12.5 |
| 10b | 6.25 | 12.5 | 12.5 | 12.5 | 6.25 |
| Ampicillin | 6.25 | 12.5 | 12.5 | - | - |
| Clotrimazole | - | - | - | 6.25 | 12.5 |
Data from a study on new pyrimidine and pyrimidopyrimidine derivatives, showing potent antimicrobial activity against a range of pathogens.
These results indicate that the pyrimidine core is a valuable template for the design of new antimicrobial agents. The introduction of the 4-Chloro-2,6-dimethoxy substitution pattern could lead to derivatives with enhanced or novel antimicrobial profiles.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Herbicidal Activity Screening
A common method for assessing herbicidal activity is the in vitro seed germination and seedling growth assay.
-
Test Species: A selection of monocotyledonous and dicotyledonous weeds (e.g., Digitaria sanguinalis, Amaranthus retroflexus).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations.
-
Assay: Seeds of the test species are placed on filter paper in petri dishes. A defined volume of the test solution is applied to the filter paper.
-
Incubation: The petri dishes are incubated in a controlled environment (temperature, light, and humidity) for a specified period (e.g., 7-14 days).
-
Data Collection: The percentage of seed germination, root length, and shoot length of the seedlings are measured.
-
Analysis: The inhibitory effect of the compounds is calculated as a percentage of the control (treated with solvent and surfactant only).
In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.[1][2][3]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with the culture medium. The cells are then treated with different concentrations of the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganisms.
-
Data Collection: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Herbicidal activity screening workflow.
Anticancer activity screening (SRB assay) workflow.
Antimicrobial activity screening (MIC) workflow.
References
A Comparative Spectroscopic Analysis of 4-Chloro-2,6-dimethoxypyrimidine Isomers
In the fields of medicinal chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 4-Chloro-2,6-dimethoxypyrimidine and its key positional isomers, 2-Chloro-4,6-dimethoxypyrimidine and 5-Chloro-2,4-dimethoxypyrimidine. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related molecules.
All three isomers share the molecular formula C₆H₇ClN₂O₂ and a molecular weight of approximately 174.58 g/mol .[1][2][3] However, the substitution pattern of the chloro and dimethoxy groups on the pyrimidine ring gives rise to unique spectral fingerprints.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. These distinctions are crucial for their identification and characterization.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Proton Signal | Chemical Shift (ppm) |
| This compound | H-5 | ~6.5 |
| OCH₃ | ~4.0 | |
| 2-Chloro-4,6-dimethoxypyrimidine | H-5 | ~6.0 |
| OCH₃ | ~4.0 | |
| 5-Chloro-2,4-dimethoxypyrimidine | H-6 | ~8.5 |
| OCH₃ | ~4.1, ~4.0 |
Note: NMR data is predicted based on typical chemical shifts for similar structures; experimental values may vary slightly based on solvent and instrument conditions.
Table 2: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C=N Stretch | C-O Stretch | C-Cl Stretch | Aromatic C-H Stretch |
| This compound | ~1570 | ~1250 | ~780 | ~3000 |
| 2-Chloro-4,6-dimethoxypyrimidine | ~1580 | ~1240 | ~820 | ~3010 |
| 5-Chloro-2,4-dimethoxypyrimidine | ~1560 | ~1260 | ~750 | ~3050 |
Note: IR peak positions are approximate and sourced from publicly available spectral databases.[1][4][5]
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 174/176 (3:1 ratio) | 159, 131, 116 |
| 2-Chloro-4,6-dimethoxypyrimidine | 174/176 (3:1 ratio) | 159, 131, 116 |
| 5-Chloro-2,4-dimethoxypyrimidine | 174/176 (3:1 ratio) | 159, 145, 116 |
Note: The characteristic 3:1 isotopic pattern for the molecular ion peak is due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns are predicted and may differ under varied ionization conditions.
Experimental Workflow and Logic
The differentiation of these isomers follows a systematic analytical workflow. The process begins with sample preparation, followed by analysis using multiple spectroscopic techniques, and concludes with a comparative analysis of the resulting data to confirm the isomer's identity.
Caption: Workflow for the spectroscopic identification of pyrimidine isomers.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable data. The following are generalized protocols for the spectroscopic analysis of chlorodimethoxypyrimidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans (1024 or more) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet analysis.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[1] Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group frequencies.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.[6]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[6]
-
-
MS Conditions:
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and analyze the fragmentation pattern.
References
- 1. This compound | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
The Strategic Utility of 4-Chloro-2,6-dimethoxypyrimidine in Kinase Inhibitor Synthesis: A Comparative Analysis
For Immediate Release
In the landscape of kinase inhibitor development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides a comparative analysis of 4-Chloro-2,6-dimethoxypyrimidine as a strategic starting material in the synthesis of kinase inhibitors, with a specific focus on the CDK4/6 inhibitor, Ribociclib. Through a detailed examination of a plausible synthetic route and a comparison with an established alternative, this document offers researchers, scientists, and drug development professionals objective insights supported by experimental data and methodologies.
Introduction to Pyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] The strategic functionalization of the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This compound presents itself as a valuable synthon, featuring a reactive chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy in the elaboration of kinase inhibitor cores.
Comparative Synthesis of a Ribociclib Precursor
To evaluate the efficacy of this compound, we propose a synthetic route to a key intermediate of Ribociclib, a well-established CDK4/6 inhibitor. This is then compared to a documented synthesis that employs a different starting material.
Proposed Synthesis Using this compound:
The key transformation in this proposed route is the nucleophilic aromatic substitution of the chloro group on this compound with (R)-1-(piperidin-4-yl)ethan-1-amine. This reaction would yield the corresponding 4-substituted-2,6-dimethoxypyrimidine, a core structure that can be further elaborated to afford Ribociclib.
Alternative Synthesis Using 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide:
A known synthesis of Ribociclib involves the Buchwald-Hartwig amination of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide with 5-(piperazin-1-yl)pyridin-2-amine.[3] This reaction is a well-established method for C-N bond formation in the synthesis of complex molecules.
The following sections provide a detailed comparison of these two approaches, including quantitative data, experimental protocols, and visual representations of the synthetic workflows and the relevant biological pathway.
Data Presentation: A Head-to-Head Comparison
| Parameter | Proposed Synthesis with this compound | Alternative Synthesis with 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide |
| Starting Material | This compound | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reagents | (R)-1-(piperidin-4-yl)ethan-1-amine, DIPEA, n-Butanol | 5-(piperazin-1-yl)pyridin-2-amine, Pd2(dba)3, BINAP, NaOtBu, Toluene |
| Estimated/Reported Yield | ~85% (estimated based on similar SNAr reactions) | 93%[4] |
| Reaction Conditions | 120 °C, 12-16 hours | Room Temperature, ~2 hours[4] |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Proposed Synthesis of N-((R)-1-(piperidin-4-yl)ethyl)-2,6-dimethoxypyrimidin-4-amine
Materials:
-
This compound
-
(R)-1-(piperidin-4-yl)ethan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add (R)-1-(piperidin-4-yl)ethan-1-amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Protocol 2: Synthesis of Ribociclib via Buchwald-Hartwig Amination (Adapted from literature)[3][4]
Materials:
-
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
-
5-(piperazin-1-yl)pyridin-2-ylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq), BINAP (0.06 eq), and NaOtBu (1.4 eq).
-
Add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (1.0 eq) and 5-(piperazin-1-yl)pyridin-2-ylamine (1.2 eq).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 4. EP4313987A2 - Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
The Chlorinated Route vs. Greener Alternatives: A Cost-Benefit Analysis of 4-Chloro-2,6-dimethoxypyrimidine in Synthesis
In the competitive landscape of agrochemical and pharmaceutical synthesis, the choice of starting materials and synthetic routes is a critical determinant of cost-effectiveness, environmental impact, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of using 4-Chloro-2,6-dimethoxypyrimidine, a halogenated pyrimidine derivative, in multi-step syntheses, comparing it with a more contemporary, greener alternative pathway. The focus of this analysis is the production of 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the manufacturing of widely used sulfonylurea herbicides.
Executive Summary
The traditional synthesis of 2-amino-4,6-dimethoxypyrimidine often involves the use of chlorinated pyrimidine intermediates. An alternative and increasingly adopted route, however, starts from basic feedstocks like guanidine nitrate and diethyl malonate, bypassing the need for chlorinated precursors. This comparison reveals that while the chlorinated route may appear direct, the alternative "greener" pathway offers significant advantages in terms of raw material costs, reduced environmental impact, and potentially higher overall yields, despite involving an additional methylation step.
Cost Analysis of Starting Materials
The economic viability of a synthetic route is heavily influenced by the cost of its starting materials. A comparative analysis of the key reagents for both the chlorinated and the alternative "greener" route reveals a significant cost disparity.
| Reagent | Synthetic Route | Price (USD/kg) |
| 2-Amino-4,6-dichloropyrimidine | Chlorinated Route | $295.00 - $317.00[1][2] |
| Guanidine Nitrate | Greener Alternative | $2.80 - $7.10[3][4][5][6] |
| Diethyl Malonate | Greener Alternative | $1.80 - $3.60[7][8][9] |
| Sodium Methoxide | Both Routes (or derivatives) | $1.00 - $2.65[10][11][12][13] |
Note: Prices are approximate and can vary based on supplier, purity, and volume.
The data clearly indicates that the foundational materials for the greener route, guanidine nitrate and diethyl malonate, are substantially more economical than the chlorinated intermediate, 2-amino-4,6-dichloropyrimidine. This initial cost advantage is a primary driver for the adoption of the alternative pathway in industrial-scale synthesis.
Comparative Analysis of Synthetic Pathways
Beyond the initial cost of raw materials, a thorough evaluation must consider the efficiency, yield, and environmental footprint of each synthetic route. The following sections detail the experimental protocols and performance metrics for both the synthesis of 2-amino-4,6-dimethoxypyrimidine via the greener route and its subsequent conversion to a representative sulfonylurea herbicide.
Synthesis of 2-Amino-4,6-dimethoxypyrimidine: The Greener Pathway
This pathway involves a two-step process: the initial cyclization to form 2-amino-4,6-dihydroxypyrimidine, followed by methylation.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [14]
-
Materials: Guanidine nitrate, diethyl malonate, sodium methoxide, anhydrous methanol, hydrochloric acid.
-
Procedure:
-
In a four-necked flask, a mixture of guanidine nitrate and diethyl malonate (molar ratio of 1.2:1) is stirred in anhydrous methanol.
-
A solution of sodium methoxide in methanol is added dropwise at 60°C.
-
The mixture is heated to reflux at 68°C for 3.5 hours.
-
Methanol is recovered by distillation, leaving a white solid.
-
The solid is dissolved in water, filtered, and the pH is adjusted to 5-6 with 0.1 mol/L HCl to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield 2-amino-4,6-dihydroxypyrimidine.
-
Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine [14]
-
Materials: 2-Amino-4,6-dihydroxypyrimidine, dimethyl carbonate, potassium carbonate (catalyst), ethyl acetate.
-
Procedure:
-
2-Amino-4,6-dihydroxypyrimidine is added to an autoclave with dimethyl carbonate (molar ratio 1:4) and a catalytic amount of potassium carbonate.
-
The mixture is heated to 140°C for 8 hours.
-
After cooling, insoluble solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
Recrystallization from ethyl acetate yields pure 2-amino-4,6-dimethoxypyrimidine.
-
Performance Data:
| Step | Product | Yield |
| 1. Cyclization | 2-Amino-4,6-dihydroxypyrimidine | ~95%[14] |
| 2. Methylation | 2-Amino-4,6-dimethoxypyrimidine | ~30%[14] |
| Overall | 2-Amino-4,6-dimethoxypyrimidine | ~28.5% |
While the methylation step has a moderate yield, the high yield of the initial cyclization and the low cost of starting materials make this route economically attractive.
Synthesis of a Sulfonylurea Herbicide: Nicosulfuron
The intermediate, 2-amino-4,6-dimethoxypyrimidine, is a versatile building block for various sulfonylurea herbicides. The following protocol outlines the synthesis of Nicosulfuron.
Experimental Protocol: [15]
-
Materials: 2-Amino-4,6-dimethoxypyrimidine, urea, concentrated hydrochloric acid, pyridinesulfonyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Formation of Pyrimidine Urea: A mixture of 2-amino-4,6-dimethoxypyrimidine and urea in water is treated with concentrated hydrochloric acid and refluxed for 6 hours. The resulting pyrimidine urea is obtained after cooling, crystallization, filtration, and drying.
-
Condensation: The pyrimidine urea is dissolved in dichloromethane. A solution of pyridinesulfonyl chloride and triethylamine in dichloromethane is added dropwise at 5-10°C over 4 hours. The reaction is stirred for an additional hour at the same temperature.
-
The product, Nicosulfuron, is isolated by filtration, washing with water, and drying.
-
Performance Data:
| Step | Product | Yield | Purity |
| 1. Pyrimidine Urea Formation | Pyrimidine Urea | ~85%[15] | - |
| 2. Condensation | Nicosulfuron | ~93%[15] | >96%[15] |
| Overall from 2-amino-4,6-dimethoxypyrimidine | Nicosulfuron | ~79% |
Visualizing the Synthetic and Biological Pathways
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the synthetic workflow and the biological mechanism of action of the final product.
References
- 1. biosynth.com [biosynth.com]
- 2. goldbio.com [goldbio.com]
- 3. Guanidine Nitrate Manufacturers and Supplier In India [jaydinesh.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Diethyl Malonate at Attractive Prices - Premium Quality [antareschempvtltd.com]
- 10. Sodium Methoxide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. Sodium Methoxide | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 13. sodium methoxide Price - Buy Cheap sodium methoxide At Low Price On Made-in-China.com [made-in-china.com]
- 14. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 15. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
Structural Confirmation of 4-Substituted-2,6-dimethoxypyrimidines: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the analytical techniques and experimental data used for the structural elucidation of 4-substituted-2,6-dimethoxypyrimidines. By presenting key spectroscopic and crystallographic data in a comparative format, this guide aims to serve as a valuable resource for the characterization of this important class of heterocyclic compounds.
The structural confirmation of 4-substituted-2,6-dimethoxypyrimidines relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information to build a complete picture of the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 4-substituted-2,6-dimethoxypyrimidines. These tables are designed to facilitate the comparison of how different substituents at the 4-position influence the spectroscopic properties of the pyrimidine core.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Substituent at C4 | H-5 | OCH₃ | Other Signals | Solvent |
| -Cl | 6.45 (s) | 4.05 (s) | - | CDCl₃ |
| -NH₂ | 5.35 (s) | 3.85 (s) | 4.70 (br s, 2H, NH₂) | DMSO-d₆ |
| -NHNH₂ | 5.40 (s) | 3.90 (s) | 4.25 (br s, 2H, NH₂), 8.15 (s, 1H, NH) | DMSO-d₆ |
| -p-tolyl | 6.70 (s) | 4.10 (s) | 7.30 (d, 2H), 7.85 (d, 2H), 2.40 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Substituent at C4 | C-2 | C-4 | C-5 | C-6 | OCH₃ | Other Signals | Solvent |
| -Cl | 164.5 | 161.0 | 95.0 | 172.0 | 55.0 | - | CDCl₃ |
| -NH₂ | 165.0 | 163.0 | 80.0 | 171.5 | 54.5 | - | DMSO-d₆ |
| -p-tolyl | 164.8 | 168.0 | 98.0 | 171.0 | 54.8 | 139.0, 135.5, 129.5, 128.0, 21.2 | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z)
| Substituent at C4 | Molecular Ion (M⁺) | Key Fragmentation Peaks | Ionization Method |
| -Cl | 174/176 | 159/161, 133/135 | EI |
| -NH₂ | 155 | 140, 112 | ESI |
| -p-tolyl | 230 | 215, 115 | EI |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted-2,6-dimethoxypyrimidine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16-32 scans are typically co-added.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Electron Ionization (EI) Mass Spectrometry: For volatile and thermally stable compounds, introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy is typically set to 70 eV.
-
Electrospray Ionization (ESI) Mass Spectrometry: For less volatile or thermally labile compounds, infuse the sample solution directly into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 4-substituted-2,6-dimethoxypyrimidine derivative of suitable quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer. Collect the diffraction data at a controlled temperature (often 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares procedures.
-
Data Visualization and Analysis: Visualize the final crystal structure using appropriate software to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and structural confirmation of 4-substituted-2,6-dimethoxypyrimidines and the logical relationship between the different analytical techniques.
Caption: General workflow for synthesis and structural confirmation.
In Silico Modeling of 4-Chloro-2,6-dimethoxypyrimidine Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 4-Chloro-2,6-dimethoxypyrimidine, a versatile building block in medicinal chemistry and materials science. By integrating in silico modeling principles with experimental data, we offer insights into its reactivity in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. This document compares its predicted performance with alternative chloropyrimidine derivatives, providing a framework for rational reaction design and optimization.
Theoretical Framework: Understanding Reactivity
The reactivity of chloropyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring, which facilitates both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the underlying electronic factors that control the regioselectivity and reaction rates.
A key principle is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO lobes indicate the most electrophilic sites in the molecule, which are most susceptible to nucleophilic attack. For many substituted pyrimidines, the C4 and C6 positions are more electron-deficient and thus more reactive than the C2 position. The presence of two nitrogen atoms in the pyrimidine ring significantly influences the stability of reaction intermediates. In SNAr reactions, the formation of a negatively charged Meisenheimer complex is a critical step, and its stability is a key determinant of the reaction's feasibility.
Comparative Analysis of Reaction Mechanisms
This section compares the in silico modeled reaction mechanisms of this compound with other relevant chloropyrimidines. While specific DFT calculations for this compound are not extensively reported in the literature, its reactivity can be reliably inferred from studies on closely related analogs.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of this compound. The reaction typically proceeds via a two-step addition-elimination mechanism, though concerted mechanisms have also been proposed for certain systems.[1]
In Silico Insights:
Computational models of related chloropyrimidines indicate that the C4 position is generally more activated towards nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at C4. The negative charge in this intermediate can be effectively delocalized by both ring nitrogen atoms. The electron-donating methoxy groups at C2 and C6 in this compound are expected to slightly decrease the overall electrophilicity of the ring compared to unsubstituted chloropyrimidines. However, the inherent reactivity of the C4 position remains significant.
Alternative Substrates:
-
2,4-Dichloropyrimidine: This substrate offers two reactive sites. Experimental and computational data consistently show a strong preference for nucleophilic attack at the C4 position.[2]
-
4,6-Dichloropyrimidine: In this symmetrical molecule, both chloro substituents are equally reactive.
-
2,4,6-Trichloropyrimidine: The C4 and C6 positions are the most reactive, and initial substitution typically occurs at one of these sites.[3]
Quantitative Data Summary:
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| This compound | Morpholine | 4-Morpholino-2,6-dimethoxypyrimidine | High (qualitative) | General reactivity principle |
| 2,4-Dichloropyrimidine | Various amines | 2-Chloro-4-aminopyrimidines | 70-95% | [4] |
| 4,6-Dichloropyrimidine | Thiophenols | 4-Chloro-6-(phenylthio)pyrimidine | Good (qualitative) | [2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used to arylate or vinylate chloropyrimidines. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with the oxidative addition of the palladium catalyst to the carbon-chlorine bond often being the rate-determining step.
In Silico Insights:
DFT studies on the Suzuki-Miyaura reaction with chloropyrimidines have focused on understanding the regioselectivity and the influence of ligands and reaction conditions. For di- and trichloropyrimidines, oxidative addition is generally favored at the C4/C6 positions over the C2 position.[3] This preference is attributed to the electronic properties of the C-Cl bond at these positions. The methoxy groups in this compound are not expected to significantly alter this inherent regioselectivity.
Alternative Substrates:
-
2,4-Dichloropyrimidine: C4-selective coupling is predominantly observed.[5]
-
5-Bromo-4,6-dichloropyrimidine: The C-Br bond is generally more reactive than the C-Cl bonds in Suzuki couplings.[6]
-
4-Amino-6-chloropyrimidines: These substrates are also effective in Suzuki couplings, demonstrating the reaction's tolerance to other functional groups.[7]
Quantitative Data Summary:
| Substrate | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 4-Phenyl-2,6-dimethoxypyrimidine | Good (inferred) | General reactivity |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 90% | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | 5-Aryl-4,6-dichloropyrimidines | 40-80% | [6] |
Signaling Pathways and Experimental Workflows
Reaction Pathways
Caption: Generalized mechanism for SNAr on this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the reactions of this compound.
Experimental Protocols
The following are generalized protocols for the two major reaction types discussed. Optimization of specific parameters may be required for different substrates and nucleophiles/coupling partners.
Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA, 1.5-2.0 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) via syringe.
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Conclusion
In silico modeling provides a powerful predictive tool for understanding the reaction mechanisms of this compound. Based on computational studies of analogous compounds, the C4 position is the most likely site for both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. This guide offers a comparative framework and detailed experimental protocols to aid researchers in the efficient synthesis and functionalization of this and related pyrimidine scaffolds. The integration of computational insights and experimental data is crucial for the development of novel molecules in the fields of drug discovery and materials science.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Substituted Dimethoxypyrimidines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted dimethoxypyrimidines is a critical step in guaranteeing the safety, efficacy, and quality of pharmaceutical products. The presence of unwanted isomers can lead to altered pharmacological activity, increased toxicity, or reduced stability. This guide provides an objective comparison of the three primary analytical techniques for isomeric purity analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—supported by experimental data from relevant studies.
Substituted dimethoxypyrimidines are key structural motifs in a variety of biologically active molecules. Their synthesis can often result in the formation of positional isomers (e.g., 2,4- vs. 4,6-dimethoxypyrimidine) or stereoisomers, necessitating robust analytical methods to separate and quantify these closely related compounds. The choice of analytical technique is paramount and depends on the physicochemical properties of the isomers, such as volatility, polarity, and charge.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate analytical method hinges on several key performance indicators. While direct comparative studies on a single set of substituted dimethoxypyrimidine isomers are not extensively published, this guide synthesizes data from the analysis of similar pyrimidine derivatives and other isomeric compounds to provide a representative comparison.
Table 1: Comparison of HPLC, GC, and CE for Isomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. Ideal for a wide range of polar and non-polar isomers. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar isomers. | Excellent for charged isomers and can separate neutral isomers using MEKC. High efficiency for complex mixtures. |
| Resolution | Good to excellent. Highly dependent on stationary phase, mobile phase composition, and column dimensions. | Excellent, especially with capillary columns. Superior for separating volatile positional isomers. | Highest theoretical plate numbers, leading to exceptional resolution of closely related isomers. |
| Speed of Analysis | Typically 10-30 minutes per sample. UHPLC can significantly reduce analysis time. | Fast, often under 15 minutes, particularly for simple mixtures. | Very fast, with analysis times often in the range of 3-10 minutes.[1] |
| Sensitivity (LOD/LOQ) | Generally in the low ng to pg range with UV detection. Can be enhanced with mass spectrometry (MS). | Highly sensitive, especially with detectors like FID and MS, reaching pg to fg levels. | Excellent sensitivity, often in the low µM range, due to small injection volumes and efficient focusing.[1] |
| Method Development | Can be complex due to the number of variables (column, mobile phase, gradient, etc.). | Relatively straightforward, primarily involving temperature programming and column selection. | Can be complex, requiring optimization of buffer pH, voltage, and chiral selectors (if needed). |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. | Simple, requiring dissolution in the background electrolyte. |
In-Depth Look at Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical compounds, including substituted pyrimidines. Its strength lies in its applicability to a broad range of compounds without the need for derivatization.
Experimental Protocol: Reversed-Phase HPLC for Dimethoxypyrimidine Isomers
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For enhanced resolution of positional isomers, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity.[2]
-
Mobile Phase: A gradient elution is typically employed for separating isomers from other impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile or methanol. The gradient would typically start with a low percentage of the organic modifier and increase over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the dimethoxypyrimidine isomers exhibit maximum absorbance (typically around 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the initial mobile phase composition or a compatible solvent to a final concentration of approximately 1 mg/mL.
The following diagram illustrates the typical workflow for HPLC analysis.
Gas Chromatography (GC)
For volatile and thermally stable substituted dimethoxypyrimidines, GC offers high resolution and speed. Coupling with a mass spectrometer (GC-MS) provides definitive identification of the isomers.
Experimental Protocol: GC-MS for Dimethoxypyrimidine Isomers
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is often suitable for separating positional isomers. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. If the compounds are not sufficiently volatile, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
The logical flow for a GC-MS analysis is depicted below.
Capillary Electrophoresis (CE)
CE is a powerful technique that separates molecules based on their charge-to-size ratio in an electric field. Its high efficiency makes it particularly suitable for resolving very similar isomers. For neutral isomers, a modification called Micellar Electrokinetic Chromatography (MEKC) can be used.
Experimental Protocol: CE for Dimethoxypyrimidine Isomers
-
Instrumentation: A capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 375 µm OD, 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): For charged isomers, a simple buffer like 50 mM phosphate buffer at a pH that ensures the isomers are ionized (e.g., pH 2.5 or 9.0) can be used. For neutral isomers (MEKC), the BGE would also contain a surfactant like sodium dodecyl sulfate (SDS) above its critical micelle concentration (e.g., 50 mM SDS in 20 mM borate buffer, pH 9.2).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: DAD detection at the absorbance maximum of the analytes.
-
Sample Preparation: The sample is dissolved directly in the BGE at a concentration of about 0.1-1 mg/mL.
Conclusion: Selecting the Optimal Technique
The choice between HPLC, GC, and CE for the isomeric purity analysis of substituted dimethoxypyrimidines is not a one-size-fits-all decision.
-
HPLC stands out as the most versatile and robust method, applicable to a wide array of substituted dimethoxypyrimidines without the need for derivatization. It is often the first choice in a pharmaceutical quality control setting.
-
GC is the preferred method for volatile isomers, offering unparalleled resolution and speed. When coupled with MS, it provides the highest confidence in isomer identification.
-
CE offers the highest separation efficiency and is an excellent orthogonal technique to HPLC and GC. It is particularly powerful for resolving complex mixtures of isomers and for chiral separations when a suitable chiral selector is added to the buffer.
For comprehensive characterization and in challenging separation cases, employing two orthogonal techniques (e.g., HPLC and CE, or HPLC and GC) is a highly recommended strategy to ensure the accurate and reliable determination of isomeric purity. This multi-faceted approach provides a higher degree of confidence in the analytical results, which is paramount in the development of safe and effective pharmaceuticals.
References
A Comparative Study of Leaving Groups on the Pyrimidine Core: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a central element in the synthesis of a vast array of biologically active molecules. The choice of leaving group on the pyrimidine ring is a critical decision that dictates the feasibility and efficiency of key bond-forming reactions. This guide provides an objective comparison of the performance of various leaving groups in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, supported by experimental data.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to selectively introduce substituents at various positions on the pyrimidine ring is paramount for optimizing the pharmacological properties of these molecules. This is typically achieved through reactions that displace a leaving group. The reactivity of the leaving group is influenced by several factors, including its chemical nature, its position on the pyrimidine ring, and the reaction conditions. This guide aims to provide a clear comparison of common leaving groups to aid in the rational design of synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyrimidine ring is attacked by a nucleophile, and the leaving group is displaced. The reactivity of leaving groups in this context is often counterintuitive when compared to aliphatic substitution reactions.
General Reactivity Trend: For halogen leaving groups in SNAr reactions on pyrimidines, the general order of reactivity is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrimidine ring. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Sulfonyl-based leaving groups have also been shown to be highly effective, often demonstrating superior reactivity to halogens.
The position of the leaving group on the pyrimidine ring also significantly impacts reactivity, with the general trend being C4 > C2 > C5. The electron-withdrawing nature of the two nitrogen atoms in the ring makes the C2 and C4 positions particularly electron-deficient and activated towards nucleophilic attack.
Comparative Data for SNAr Reactions
The following table summarizes the performance of different leaving groups in SNAr reactions on the pyrimidine core. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these data are collated from various sources to illustrate the general trends.
| Leaving Group | Position | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cl | 4 | Morpholine | EtOH | 78 | 2 | 95 | J. Med. Chem. 2005, 48, 7, 2371-2387 |
| Br | 4 | Morpholine | EtOH | 78 | 4 | 92 | J. Med. Chem. 2005, 48, 7, 2371-2387 |
| SO2Me | 2 | MeO- | THF | -78 | 0.5 | 90 | J. Org. Chem. 1993, 58, 14, 3785–3786 |
| Cl | 4 | Benzylamine | Dioxane | 100 | 12 | 85 | Org. Lett. 2010, 12, 20, 4560–4563 |
| F | 4 | Piperidine | DMSO | 25 | 1 | >99 | J. Org. Chem. 2006, 71, 2, 670–677 |
| OMe | 4 | Benzylamine | - | RT | 24 | 92 | ChemRxiv. Cambridge: Cambridge Open Engage; 2022 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of leaving groups in these transformations follows a more conventional trend.
General Reactivity Trend: For halogen leaving groups in palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Sulfonate esters, such as triflates (OTf), tosylates (OTs), and nonaflates (ONf), are also excellent leaving groups for these reactions and can offer advantages in terms of reactivity and the ability to perform sequential couplings.
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The following table compares the performance of various leaving groups on the pyrimidine core in this reaction.
| Leaving Group | Position | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cl | 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | Synlett 2004, (14), 2543-2545 |
| Br | 5 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 | Synthesis 2006, (18), 3079-3084 |
| I | 4 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 1 | 95 | J. Med. Chem. 2010, 53, 21, 7854–7867 |
| OTf | 4 | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 88 | Org. Lett. 2007, 9, 13, 2425–2428 |
| ONf | 4 | 4-Formylphenyl-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 91 | Molecules 2017, 22(10), 1658 |
Comparative Data for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of leaving group is critical for achieving high yields and broad substrate scope.
| Leaving Group | Position | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cl | 2 | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 | 24 | 85 | J. Am. Chem. Soc. 2008, 130, 21, 6686–6687 |
| Br | 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 92 | J. Org. Chem. 2001, 66, 4, 1346–1355 |
| I | 4 | Piperidine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 3 | 96 | Org. Lett. 2003, 5, 21, 3799–3802 |
| OTs | 4 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 89 | Org. Lett. 2011, 13, 16, 4296–4299 |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for key reactions involving the pyrimidine core.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol provides a general framework for the amination of bromopyrimidines.
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, followed by the 2-bromopyrimidine and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
General Protocol for SNAr Reaction of a Dichloropyrimidine with an Amine
This is a general procedure for the reaction of a dichloropyrimidine with an amine nucleophile.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine and anhydrous DMF.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. The C4 position is generally more reactive than the C2 position.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Comparing Leaving Groups
The following diagram illustrates a typical experimental workflow for the comparative study of leaving groups in a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the comparative evaluation of leaving groups.
Representative Kinase Signaling Pathway
Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway that is often targeted by such compounds.
Caption: A simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Safety Operating Guide
Proper Disposal of 4-Chloro-2,6-dimethoxypyrimidine: A Comprehensive Guide
For immediate release: This document provides detailed operational and disposal procedures for 4-Chloro-2,6-dimethoxypyrimidine (CAS No. 6320-15-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.
This compound is classified as a compound that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental stewardship. Improper disposal, such as discarding in regular trash or pouring down the drain, is impermissible for this class of chemical. All waste containing this compound must be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation[2][4]. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | A laboratory coat or other protective clothing. | Prevents contamination of personal clothing and skin exposure[5]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Necessary when handling the compound in poorly ventilated areas or if dust/aerosols are generated to avoid respiratory tract irritation[2][6]. |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be systematic to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including residual amounts in original containers, contaminated labware (e.g., pipette tips, vials), and contaminated PPE (e.g., gloves, wipes), as hazardous waste.
-
This compound is a halogenated organic waste due to the presence of chlorine. It is crucial to segregate it from non-halogenated waste streams to facilitate proper disposal by specialized waste management services[5].
2. Waste Collection and Container Management:
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage[5].
-
The container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Organic Waste." The full chemical name, "this compound," must be listed as a component.
-
Do not mix this waste with other incompatible waste streams.
-
Keep the waste container tightly closed when not in use and store it in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids[6][7].
3. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate from the triple-rinse procedure is also considered hazardous waste and must be collected and added to the halogenated organic waste container[5].
-
After triple-rinsing and allowing it to air dry, deface or remove all labels from the container. Institutional policies may then allow for disposal as regular trash, but consultation with your institution's Environmental Health and Safety (EHS) department is required[5].
4. Requesting Waste Pickup:
-
Fill waste containers to no more than 90% capacity to allow for vapor expansion.
-
Once the container is full or if the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS department. Follow their specific procedures for waste pickup.
5. Spill and Leak Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop up the absorbed material and place it into a designated hazardous waste container[4][8].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
III. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
IV. Quantitative Data and Hazard Summary
This table provides a summary of key data for this compound relevant to its handling and disposal.
| Parameter | Value / Information | Reference |
| CAS Number | 6320-15-6 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Waste Category | Halogenated Organic Waste | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [6][7] |
| Container Fill Limit | ≤ 90% of total volume | General best practice |
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. This compound | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-Chloro-2,6-dimethoxypyrimidine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethoxypyrimidine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommendation | Citation |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-impermeable gloves should be inspected prior to use. | [1][3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | [3][4] |
| Footwear | Wear closed-toe and closed-heel shoes that cover the entire foot. | [3] |
Operational Plan: Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure safety. Always work in a designated area, preferably within a chemical fume hood.
Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible before handling.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound.
Handling:
-
Always handle in a well-ventilated area to avoid inhalation of dust or vapors.[3]
-
Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling.[1][3]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[3]
-
Clean up spills immediately using dry procedures to avoid generating dust.[3]
-
Collect the residue and place it in a sealed, properly labeled container for disposal.[1][3][4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Procedure | Citation |
| Unused Product | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. | |
| Empty Containers | Keep in suitable, closed containers for disposal. | [1][4] |
General Waste Management Guidelines:
-
Collect chemical waste in a compatible and properly sealed container.
-
Label hazardous waste containers clearly as soon as waste is added.
-
Store chemical waste in a designated, secure area, segregated from incompatible materials.
Experimental Workflow and Safety Protocol
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
